Product packaging for Neostigmine(Cat. No.:CAS No. 59-99-4)

Neostigmine

Katalognummer: B1678181
CAS-Nummer: 59-99-4
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: ALWKGYPQUAPLQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Neostigmine is a synthetic, reversible inhibitor of acetylcholinesterase, a critical enzyme that terminates synaptic transmission by breaking down acetylcholine. As a quaternary ammonium compound, it is fully ionized and does not cross the blood-brain barrier, confining its activity to the peripheral nervous system and making it a valuable tool for studying peripheral cholinergic systems. Its primary research mechanism involves carbamylating the serine residue at the active site of acetylcholinesterase. This reversible inhibition prevents the hydrolysis of acetylcholine, leading to its accumulation at cholinergic synapses and neuromuscular junctions, thereby enhancing cholinergic neurotransmission. In research settings, this compound is extensively utilized to investigate and model the reversal of non-depolarizing neuromuscular blockade, a key area in anesthesiology and physiology. It is also a cornerstone compound for in vitro and in vivo studies related to myasthenia gravis, a neuromuscular junction disorder. Furthermore, its application extends to gastrointestinal motility research, where it is used to study acute colonic pseudo-obstruction (Ogilvie's syndrome) by inducing giant migrating contractions in the colon. Recent areas of investigation include its potential effects on postoperative neurocognitive dysfunction and its analgesic properties when administered intrathecally, acting on muscarinic receptors in the spinal cord. Researchers should note that due to its mechanism, this compound elicits muscarinic side effects, including bradycardia, increased salivation, and enhanced gastrointestinal motility, which are often mitigated in experimental models with co-administration of antimuscarinic agents like atropine or glycopyrrolate. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N2O2+ B1678181 Neostigmine CAS No. 59-99-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWKGYPQUAPLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114-80-7 (bromide), 51-60-5 (methyl sulfate)
Record name Neostigmine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023360
Record name Neostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.77e-02 g/L
Record name Neostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59-99-4
Record name Neostigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neostigmine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3982TWQ96G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEOSTIGMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3921
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Neostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Basis of Neostigmine Action

Acetylcholinesterase Enzyme Inhibition

The cornerstone of neostigmine's action is its ability to inhibit acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid. patsnap.comnih.gov This inhibition leads to an increased concentration and prolonged duration of action of acetylcholine in the synaptic cleft. openanesthesia.orgpearson.com

This compound is classified as a reversible inhibitor of acetylcholinesterase. drugbank.compatsnap.com Its chemical structure includes a carbamate (B1207046) group that plays a crucial role in its inhibitory activity. frontiersin.org The process of inhibition involves this compound acting as a substrate for acetylcholinesterase. Initially, it binds to the enzyme's active site, and subsequently, the carbamate portion is transferred to a serine residue within the esteratic site of the enzyme, forming a carbamylated enzyme complex. frontiersin.orgnih.gov

This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate (minutes) compared to the acetylated enzyme formed during the breakdown of acetylcholine (microseconds). nih.govoup.com This prolonged inactivation of the enzyme allows for the accumulation of acetylcholine in the synapse. Eventually, the carbamate bond is hydrolyzed, regenerating the active enzyme. This regenerative process is what characterizes the inhibition as reversible. nih.gov

The interaction between this compound and acetylcholinesterase is a two-step process involving specific binding sites on the enzyme. The active center of acetylcholinesterase contains two key sites: an anionic site and an esteratic site. oup.comyoutube.com

The positively charged quaternary ammonium (B1175870) group of the this compound molecule binds to the anionic site of the enzyme through electrostatic interactions. frontiersin.orgoup.com This initial binding properly orients the this compound molecule within the active site. Following this, the carbamate ester linkage of this compound aligns with the esteratic site of acetylcholinesterase. nih.gov This leads to the transfer of the carbamyl group to a serine residue in the esteratic site, forming a covalent bond. frontiersin.orgoup.com This dual interaction with both the anionic and esteratic sites contributes to the effectiveness of the inhibition. nih.govwikipedia.org

Binding Site on AcetylcholinesteraseInteracting Moiety of this compoundType of InteractionFunctional Role
Anionic SiteQuaternary Ammonium GroupElectrostaticInitial binding and orientation of the inhibitor
Esteratic Site (Serine Residue)Carbamate GroupCovalent (Carbamylation)Inactivation of the enzyme

Neurotransmitter Dynamics Augmentation

By inhibiting the enzymatic degradation of acetylcholine, this compound fundamentally alters the dynamics of this neurotransmitter at the synapse, leading to enhanced cholinergic signaling. pediatriconcall.comslideshare.net

The primary consequence of acetylcholinesterase inhibition by this compound is the accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. patsnap.comopenanesthesia.orgresearchgate.net Under normal physiological conditions, acetylcholinesterase rapidly clears acetylcholine from the synaptic cleft, ensuring a brief and precise signal. patsnap.com By impeding this clearance, this compound allows acetylcholine to persist for a longer duration and reach higher concentrations. pearson.com This elevated level of acetylcholine is then available to interact with its receptors on the postsynaptic membrane. patsnap.compatsnap.com

The increased concentration of acetylcholine in the synaptic cleft leads to the enhanced and prolonged activation of cholinergic receptors. drugbank.comslideshare.net Acetylcholine acts on two main types of receptors: muscarinic and nicotinic receptors. This compound, by increasing the availability of the endogenous agonist acetylcholine, indirectly stimulates both receptor types. drugbank.comed.ac.uk

The accumulation of acetylcholine due to this compound administration leads to the stimulation of muscarinic receptors. drugbank.compediatriconcall.comnih.govopenanesthesia.orgwikipedia.org These receptors are located in various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands. wikipedia.org The stimulation of muscarinic receptors is responsible for many of the parasympathomimetic effects observed with this compound, such as increased secretions, bronchoconstriction, and bradycardia. wikipedia.orgmedcrine.com Research has also indicated a postsynaptic action of this compound on muscarinic receptors, suggesting a potential for potentiation of responses to other agonists. nih.gov

Receptor TypeEffect of this compound-Induced Acetylcholine AccumulationKey Locations
Muscarinic ReceptorsEnhanced and prolonged stimulationSmooth muscle, cardiac muscle, exocrine glands

Differential Potentiation of Cholinergic Receptors

Nicotinic Receptor Stimulation

This compound's primary mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. By reversibly binding to and inactivating this enzyme, this compound leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses. This increased concentration of acetylcholine subsequently enhances the activation of both nicotinic and muscarinic receptors frontiersin.orgdrugbank.comwikipedia.org.

The stimulation of nicotinic receptors, particularly at the neuromuscular junction, is fundamental to this compound's therapeutic effects. The elevated levels of acetylcholine effectively compete with non-depolarizing neuromuscular blocking agents, thereby reversing muscle relaxation droracle.ai. This enhanced cholinergic transmission at the motor endplate improves muscle tone and strength slideshare.net.

Beyond its indirect action, research suggests that this compound may also exert a direct effect on nicotinic acetylcholine receptors (nAChRs). Studies have indicated that this compound can directly activate postsynaptic nAChRs at the motor endplate frontiersin.org. However, the interaction is complex, with some investigations reporting a biphasic effect, including both enhancement and subsequent suppression of carbachol-induced currents at neuronal nAChRs nih.gov. Further research has shown that this compound can directly block the nicotinic AChR channel, leading to a decrease in the mean open time and burst duration of the channel nih.gov.

Interactive Data Table: Effects of this compound on Nicotinic Receptor Function
EffectMechanismPrimary Consequence
Indirect Stimulation Inhibition of acetylcholinesterase, leading to increased acetylcholine concentration.Enhanced activation of nicotinic receptors at the neuromuscular junction, improved muscle contraction.
Direct Action Direct binding to and activation of postsynaptic nicotinic receptors.Contributes to the overall cholinergic effect at the motor endplate.
Channel Blockade Direct blockade of the nicotinic acetylcholine receptor channel.Modulation of ion flow, potentially leading to complex effects on neuromuscular transmission.

Considerations of Central Nervous System Penetration

Quaternary Ammonium Structure and Blood-Brain Barrier Exclusion

A defining characteristic of this compound is its chemical structure, specifically the presence of a quaternary ammonium group brainkart.comnih.gov. This functional group imparts a permanent positive charge on the this compound molecule, making it highly polar and lipid-insoluble wikipedia.orgbrainkart.com. The blood-brain barrier is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Its lipophilic nature restricts the passage of polar, water-soluble molecules.

Consequently, this compound's quaternary ammonium structure prevents it from readily crossing the blood-brain barrier drugbank.comwikipedia.orgslideshare.netmedpath.combritannica.comclinicalgate.com. This property is a key determinant of its pharmacological profile, confining its actions predominantly to the peripheral nervous system droracle.ainih.govnih.gov. This contrasts with tertiary amine cholinesterase inhibitors, such as physostigmine (B191203), which are more lipid-soluble and can penetrate the central nervous system clinicalgate.comnih.gov.

Interactive Data Table: Physicochemical Properties of this compound and CNS Penetration
PropertyDescriptionConsequence for CNS Penetration
Chemical Structure Contains a quaternary ammonium group.Imparts a permanent positive charge.
Polarity Highly polar molecule.Low lipid solubility.
Blood-Brain Barrier A lipophilic barrier.Inability to passively diffuse into the central nervous system.

Implications for Peripheral versus Central Cholinergic Effects

The exclusion of this compound from the central nervous system has significant clinical implications, as it results in a selective manifestation of cholinergic effects in the periphery nih.gov. The primary actions of this compound are therefore observed in tissues and organs innervated by the peripheral nervous system, including skeletal muscle, the gastrointestinal tract, the urinary bladder, and the heart medcrine.com.

This peripheral selectivity is advantageous in many therapeutic applications, as it minimizes the risk of central nervous system side effects that can be associated with centrally acting cholinesterase inhibitors sigmaaldrich.com. For instance, while physostigmine can produce central effects such as arousal, anergy, and anhedonia, this compound's actions are largely devoid of such central nervous system manifestations nih.gov. The cholinergic effects of this compound are thus primarily related to its influence on neuromuscular transmission and the autonomic nervous system wikipedia.org. While some studies suggest potential indirect central effects under specific circumstances, the overwhelming evidence supports its primary role as a peripherally acting agent frontiersin.org.

Pharmacological Effects and Cholinergic System Modulation

Neuromuscular Transmission Enhancement

Neostigmine's primary action at the neuromuscular junction involves increasing the availability of acetylcholine (B1216132), which improves the transmission of nerve impulses to muscles. drugbank.compatsnap.comfrontiersin.orgnih.govpediatriconcall.com This effect is particularly valuable in conditions where neuromuscular transmission is impaired or intentionally blocked. patsnap.compatsnap.com

Reversal of Non-depolarizing Neuromuscular Blockade

Non-depolarizing neuromuscular blocking agents (NMBAs) are used during surgery to induce muscle relaxation by competitively blocking acetylcholine receptors at the motor endplate. amegroups.orgnih.gov this compound is widely used to reverse the effects of these NMBAs at the end of surgical procedures. nih.govpatsnap.comamegroups.orgnih.govmedsafe.govt.nzfda.govdrugs.comamegroups.orgwfsahq.org By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete the non-depolarizing NMBA for binding to the nicotinic acetylcholine receptors. nih.govfda.govamegroups.orgopenanesthesia.org This increased binding of acetylcholine to the receptors restores neuromuscular transmission and facilitates the recovery of muscle function. fda.gov

Studies have shown that this compound can effectively shorten the time to recovery of neuromuscular function, as measured by the train-of-four ratio (TOFR). amegroups.orgdrugs.com For instance, a meta-analysis indicated that this compound significantly shortened both the length of stay in the post-anesthesia care unit (PACU) and the extubation time in patients undergoing general anesthesia with non-depolarizing NMBAs. amegroups.org The onset of action for this compound in reversing neuromuscular block is typically within 1 minute, with the peak effect occurring within 7 to 15 minutes. amegroups.orgwfsahq.orgnih.govoup.com

However, the effectiveness of this compound in reversing neuromuscular blockade is dependent on the depth of the block; it is most effective when some spontaneous recovery has already occurred. wfsahq.orgopenanesthesia.org this compound exhibits a ceiling effect and may not be able to reverse deep levels of neuromuscular blockade. openanesthesia.orgoup.com Administering this compound when neuromuscular function is nearly or fully recovered, or at higher than necessary doses, can paradoxically lead to muscle weakness due to excessive acetylcholine accumulation and subsequent desensitization of nicotinic receptors. nih.govmedsafe.govt.nznih.govdrugs.comopenanesthesia.org

Direct Cholinomimetic Effects on Skeletal Muscle

In addition to its indirect effect through acetylcholinesterase inhibition, this compound also possesses a direct cholinomimetic effect on skeletal muscle. pediatriconcall.commedsafe.govt.nzdrugs.com This direct effect contributes to its ability to enhance muscle contraction. pediatriconcall.com

Impact on Compound Muscle Action Potential and Electromyographic Decrement

This compound's effect on neuromuscular transmission can be observed through electrophysiological studies, such as electromyography (EMG). Studies have shown that this compound typically increases the amplitude of the compound muscle action potential (CMAP) and diminishes the electromyographic decrement. nih.govamanote.com The increase in CMAP amplitude reflects the enhanced number of muscle fibers responding to nerve stimulation due to improved neuromuscular transmission. The reduction in electromyographic decrement, which is often seen in conditions like myasthenia gravis, indicates a decrease in the progressive weakening of muscle response to repetitive nerve stimulation. researchgate.net The pharmacological effect of this compound on these parameters is usually maximal within 7 to 15 minutes after intravenous injection. nih.govamanote.com Research in animal models has also demonstrated that this compound can shorten the recovery time to a certain percentage of EMG amplitude and enhance the maximum degree of EMG amplitude recovery following neuromuscular blockade. frontiersin.org

Data from a study on the pharmacokinetics and pharmacological effects of this compound in patients undergoing reversal of tubocurarine-induced neuromuscular block illustrates these effects:

Time After this compound Injection (min)Red Cell Acetylcholinesterase Activity (% of control)
2-3Almost completely inhibited
30Approximately 28%
60Approximately 55%

Based on research findings nih.govamanote.com. Note: The study also assessed CMAP amplitude and electromyographic decrement, finding increases and diminishment, respectively, typically maximal between 7 and 15 minutes.

Autonomic Nervous System Modulation

This compound's inhibition of acetylcholinesterase also leads to increased acetylcholine levels at cholinergic synapses within the autonomic nervous system, particularly affecting parasympathetic activity. patsnap.comdroracle.ai This results in a range of effects on various organ systems. patsnap.commedsafe.govt.nz

Gastrointestinal Motility Stimulation

This compound is known to stimulate gastrointestinal motility. drugbank.compediatriconcall.comdroracle.ai In the gastrointestinal system, acetylcholine is a primary excitatory neurotransmitter responsible for stimulating smooth muscle contraction and increasing secretions. droracle.ai By inhibiting the breakdown of acetylcholine, this compound enhances parasympathetic activity in the gut, leading to increased motility, improved peristalsis, and accelerated transit of intestinal contents. patsnap.comdroracle.airesearchgate.netnih.govamegroups.org This effect is utilized in clinical settings, such as in the management of postoperative ileus and acute colonic pseudo-obstruction. droracle.ainih.govnih.govamegroups.orgjacs.or.kr Studies using manometry have shown that this compound increases both antral and intestinal phasic pressure activity in patients with suspected gastrointestinal motility disorders. researchgate.netnih.gov

Effects on Secretions and Smooth Muscle Contraction

Increased acetylcholine levels due to this compound also affect various exocrine glands and smooth muscles. This compound can increase secretions from salivary, bronchial, and sweat glands. pediatriconcall.commedsafe.govt.nznih.govsocca.orgwfsahq.org It also increases the tonus of smooth muscles in organs such as the bronchi and ureters. medsafe.govt.nzmedsafe.govt.nz In the respiratory system, the increase in acetylcholine can lead to bronchial smooth muscle contraction, potentially resulting in bronchospasm and increased pulmonary secretions. nih.govsocca.orgwfsahq.org

Cardiovascular System Regulation

This compound's effect on the cardiovascular system is primarily mediated through its cholinergic actions. By increasing acetylcholine levels, this compound can influence heart rate. Studies have shown that this compound can induce bradycardia by inhibiting the hydrolysis of acetylcholine released by parasympathetic neurons that regulate the heart core.ac.uk. The increase in heart rate following the administration of this compound, often given with an anticholinergic agent like methyl-atropine, can vary depending on the degree of neuromuscular block reversal nih.gov. Research comparing this compound with sugammadex (B611050) for neuromuscular blockade reversal in patients undergoing metabolic and bariatric surgery indicated that sugammadex was associated with a lower risk of postoperative cardiovascular complications compared to this compound mdpi.com.

Cholinergic Anti-inflammatory Pathway (CAP) Research

The Cholinergic Anti-inflammatory Pathway (CAP) is a crucial regulatory mechanism involving the vagus nerve and acetylcholine that modulates immune responses and controls inflammation nih.gov. Research has explored this compound's role in activating or influencing this pathway.

Modulation of Immune-Inflammatory Responses

Studies suggest that this compound can regulate immune-inflammatory responses through the CAP nih.govresearchgate.net. This compound, by increasing ACh levels, is thought to amplify CAP activity, potentially leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and HMGB1 through various signaling pathways like PI3K/Akt, NF-kappaB, and JAK2/STAT3 frontiersin.org. Animal experiments have demonstrated that this compound can inhibit AChE, increase cholinergic system activity, and activate CAP, thereby regulating the activation of central nervous system (CNS) immune cells like microglia and astrocytes and reducing the expression of pro-inflammatory cytokines frontiersin.org. This can attenuate or delay inflammatory responses and oxidative stress frontiersin.org.

However, some studies have reported that this compound does not modulate immune and inflammatory responses, and the reasons for these inconsistent findings are not fully understood nih.gov. Research in a tularemia mouse model showed that this compound decreased levels of interferon γ and interleukin 6 in a dose-dependent manner, suggesting an anti-inflammatory action, although it also aggravated mortality in this specific model academicjournals.org.

Potential Therapeutic Implications in Sepsis and Inflammatory Conditions

The potential therapeutic implications of this compound in sepsis and inflammatory conditions are being investigated, primarily through its interaction with the CAP. Activation of CAP by this compound has shown promise in reducing pro-inflammatory cytokine levels and attenuating inflammation in various animal models, including those for arthritis, pancreatitis, colitis, sepsis, and organ injury frontiersin.org. In a study on rats with CLP-induced sepsis, treatment with this compound significantly reduced reactive oxygen species (ROS) production and CD11b upregulation by polymorphonuclear neutrophils (PMNs) nih.gov.

Clinical trials are exploring this compound as an adjuvant therapy in sepsis and septic shock nih.govclinicaltrials.eu. One randomized controlled trial in patients with sepsis or septic shock showed that the change in Sequential Organ Failure Assessment (SOFA) scores improved significantly in the this compound group compared to the control group nih.gov. Progression from sepsis to septic shock was less frequent, and the incidence of shock reversal in patients with septic shock was significantly higher in the this compound arm nih.gov. However, differences in 28-day mortality rates did not reach statistical significance nih.gov. The anti-shock effect observed in some animal models of endotoxemia with combined administration of anisodamine (B1666042) and this compound was found to involve the activation of α7 nicotinic acetylcholine receptors (α7 nAChRs) conicet.gov.ar.

Neurocognitive Function and Delirium Research

Peripheral Cholinergic Effects on Cognitive Processes

While this compound is primarily a peripherally acting AChE inhibitor, its effects on peripheral cholinergic activity can indirectly influence cognitive processes. The cholinergic system plays a critical role in learning, memory, and other cognitive functions anesthesiologydfw.com. Increasing acetylcholine (B1216132) availability could theoretically enhance cognitive function anesthesiologydfw.com. However, the relationship is complex, and excessive cholinergic activity ("cholinergic overdrive") might paradoxically impair cognitive functions anesthesiologydfw.com.

It has been speculated that peripheral this compound could potentially enter the CNS under certain conditions, such as a compromised blood-brain barrier, thereby increasing central acetylcholine levels and influencing cognitive function researchgate.net. This compound may also be involved in changes in cognitive function by modulating peripheral cholinergic cerebrovascular circulation frontiersin.org.

Investigational Role in Perioperative Neurocognitive Dysfunction

Perioperative neurocognitive disorders (PND), including postoperative delirium (POD) and postoperative cognitive dysfunction (POCD), are significant complications following surgery frontiersin.orgdoaj.org. The pathological role of CNS inflammation in PND has been reported frontiersin.orgdoaj.org. Research is exploring whether this compound, through its anti-inflammatory or cholinergic effects, can mitigate PND.

Some clinical studies have investigated the effect of this compound on perioperative neurocognitive function. An earlier study found that intravenous this compound exhibited a reversal effect on scopolamine-induced memory deficits in healthy subjects frontiersin.org. A case report indicated that intravenous this compound improved delirium symptoms in a patient with postoperative acute colonic pseudo-obstruction frontiersin.org. A study in elderly patients undergoing gastrointestinal cancer surgery found that the incidence of early postoperative cognitive decline was significantly lower in patients who received intravenous this compound compared to a control group frontiersin.orgnih.gov. Another study in older patients undergoing noncardiac surgery showed that this compound reduced POCD on the first day after surgery, inhibited oxidative stress, and increased serum BDNF levels, although this effect was not observed on the third or seventh day nih.gov.

However, findings across studies are not entirely consistent doaj.orgnih.gov. A randomized controlled trial investigating the effect of this compound on POD after colon carcinoma surgery did not find a significant statistical difference in the incidence of POD between the this compound and placebo groups nih.gov. A systematic review and meta-analysis indicated that while sugammadex (B611050) significantly reduced the incidence of PND compared to this compound, there was no significant association between this compound and PND when compared to placebo doaj.org. Another meta-analysis suggested that this compound might have a potential positive effect in reducing the incidence of PND, particularly delayed neurocognitive recovery (dNCR), but its impact on POD was unclear nih.govresearchgate.net. The heterogeneity among studies regarding surgical types and cognitive assessment tools necessitates cautious interpretation of the results frontiersin.org.

Antinociceptive Research Pathways

Research into the antinociceptive effects of this compound focuses on how its action within the cholinergic system can influence pain perception and transmission. Studies in animal models have demonstrated that this compound can produce dose-dependent antinociception in various pain tests scielo.brscielo.brnih.gov. The analgesic efficacy appears to be influenced by the specific pain model used scielo.brscielo.br.

Cholinergic System Involvement in Pain Modulation

The cholinergic system plays a significant role in the modulation of pain at both the central and peripheral nervous system levels nih.govmdpi.com. Acetylcholine, acting as a neurotransmitter and neuromodulator, can profoundly modify the perception of pain nih.govresearchgate.net. Cholinergic receptors, including muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors, are distributed throughout the central nervous system and are involved in regulating nociceptive transmission at the spinal cord via pre- and postsynaptic mechanisms nih.govmdpi.comresearchgate.netresearchgate.net. Activation of cholinergic mechanisms has been shown to reduce pain in both rodents and humans researchgate.net. Conversely, the inhibition of muscarinic cholinergic receptors can induce nociceptive hypersensitivity researchgate.net. Intrathecal administration of this compound, which increases acetylcholine concentration, has been shown to produce antinociception, suggesting a role for spinal cholinergic mechanisms in its analgesic effect scielo.brscielo.brinnovareacademics.in. This effect is thought to be mediated through muscarinic receptors in the spinal cord innovareacademics.in.

Synergistic Interactions with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Studies have investigated the potential for synergistic interactions between this compound and NSAIDs in producing antinociception. While the primary mechanism of action for NSAIDs involves the inhibition of cyclo-oxygenase (COX) enzymes, this alone may not fully account for their efficacy in all pain models nih.govresearchgate.netnih.gov. Research using isobolographic analysis has evaluated the interactions between this compound and different NSAIDs in animal models of pain nih.govresearchgate.netnih.gov.

For example, studies using the acetic acid writhing test in mice have shown that the co-administration of this compound with certain NSAIDs, such as ketoprofen, paracetamol, and diclofenac (B195802), can result in synergistic or supra-additive antinociception when administered intraperitoneally nih.govresearchgate.netnih.gov. However, the same combinations administered intrathecally were found to be only additive nih.govresearchgate.netnih.gov. Combinations of this compound with meloxicam (B1676189) and piroxicam (B610120) were found to be additive regardless of the administration route in this model nih.govresearchgate.netnih.gov.

These synergistic interactions observed with some NSAIDs when administered intraperitoneally suggest potential supraspinal antinociception modulation mediated by the increased acetylcholine concentration in the synaptic cleft of cholinergic interneurons nih.govresearchgate.netnih.gov. The effective interplay between this compound and NSAIDs has also been explored in different animal models of analgesia and inflammation, with results indicating that the addition of this compound to selective or non-selective NSAIDs can increase the level of analgesia of NSAIDs with a rapid onset and short duration researchgate.net. This potentiation of the anti-inflammatory effect of this compound has been observed in various tests, including the tail clip, writhing, and formalin tests researchgate.net.

The observed synergistic effects between this compound and certain NSAIDs highlight the potential for combining these agents to achieve enhanced pain relief, possibly allowing for lower doses of each drug and potentially reducing associated side effects.

Summary of Synergistic Interactions (Example Data from Acetic Acid Writhing Test - Intraperitoneal Administration)

CombinationInteraction Type
This compound + KetoprofenSynergistic/Supra-additive
This compound + ParacetamolSynergistic/Supra-additive
This compound + DiclofenacSynergistic/Supra-additive
This compound + MeloxicamAdditive
This compound + PiroxicamAdditive

Note: This table is based on findings from studies using the acetic acid writhing test in mice with intraperitoneal administration nih.govresearchgate.netnih.gov. Interaction types may vary depending on the NSAID, route of administration, and pain model used.

Detailed Research Findings Example (Tail Clip Test in Rats)

A study investigating the effects of this compound combined with diclofenac or celecoxib (B62257) in a tail clip model in rats showed that the addition of this compound to celecoxib boosted the analgesic effect of celecoxib after 15 minutes researchgate.net. While specific quantitative data points for this interaction in the tail clip test were mentioned within the search results, a detailed comparative data table across all time points and combinations was not readily extractable in a standardized format suitable for direct table generation without interpretation beyond the scope of the provided snippets. However, the qualitative finding of increased analgesia with rapid onset was reported researchgate.net.

Efficacy in Reversing Neuromuscular Blockade

This compound is widely used in anesthesia to reverse the effects of non-depolarizing neuromuscular blocking agents, which are administered to induce muscle paralysis during surgical procedures. By inhibiting acetylcholinesterase, this compound increases the availability of acetylcholine at the neuromuscular junction, allowing it to compete with the blocking agent for receptors and restore neuromuscular function. nih.govwikipedia.orgpatsnap.comopenanesthesia.org This pharmacological reversal is crucial for ensuring adequate muscle strength and respiratory function before extubation at the end of surgery. nih.govopenanesthesia.org Studies have shown that this compound can effectively enhance neuromuscular recovery from non-depolarizing muscle relaxants in patients under general anesthesia. nih.gov It has been found to significantly shorten the time to recovery of the train-of-four ratio (TOFR) to 0.9 and reduce extubation time and length of stay in the post-anesthesia care unit (PACU). nih.gov

Comparison with Sugammadex in Recovery Profiles

Comparisons between this compound and sugammadex, a selective relaxant binding agent, have demonstrated differences in their efficacy and recovery profiles, particularly concerning the speed and reliability of neuromuscular blockade reversal. Research indicates that sugammadex generally provides a faster and more reliable reversal of neuromuscular blockade induced by rocuronium (B1662866) and vecuronium (B1682833) compared to this compound. nih.govwikipedia.orgcochrane.orgclinicaltrials.govnih.govresearchgate.netseejph.com

Several studies have quantified the difference in recovery times. For instance, sugammadex has been shown to be significantly faster than this compound in achieving a TOF ratio of 0.9. One meta-analysis reported that sugammadex (2 mg/kg) was approximately 6.6 times faster than this compound (0.05 mg/kg) in reversing moderate neuromuscular blockade (from the reappearance of the second twitch, T2, to TOFR > 0.9). cochrane.org For deeper levels of blockade (1 to 5 post-tetanic counts, PTC), sugammadex (4 mg/kg) was reported to be even faster, about 16.8 times quicker than this compound (0.07 mg/kg) in achieving a TOF ratio > 0.9. cochrane.org

A randomized controlled trial comparing sugammadex (2 mg/kg) and this compound (0.05 mg/kg) for vecuronium-induced blockade found that 93.3% of patients in the sugammadex group achieved a TOF ratio of 0.9 in under 10 minutes, compared to 50.0% in the this compound group. seejph.com The mean time to recovery of a TOF ratio of 0.9 has been reported as 5.11 ± 2.08 minutes for sugammadex and 11.62 ± 2.32 minutes for this compound in one observational study. gavinpublishers.com Another study indicated a geometric mean time of 1.9 minutes for sugammadex versus 9.0 minutes for this compound to reach a TOF ratio of 0.9 from the reappearance of T2. researchgate.net

The faster recovery profile associated with sugammadex may contribute to improved perioperative efficiency, including shorter times in the operating room and PACU, although some studies report no significant difference in PACU discharge time. nih.govnih.govgavinpublishers.com

Here is a table summarizing some comparative recovery data:

Reversal AgentBlockade DepthTime to TOFR ≥ 0.9 (minutes)Reference
SugammadexModerate (T2)~1.9 (geometric mean) researchgate.net
This compoundModerate (T2)~9.0 (geometric mean) researchgate.net
SugammadexModerate (T2)1.96 cochrane.org
This compoundModerate (T2)12.87 cochrane.org
SugammadexDeep (PTC 1-5)2.9 cochrane.org
This compoundDeep (PTC 1-5)48.8 cochrane.org
SugammadexTOF Ratio of 0.5~2 (average) researchgate.net
This compoundTOF Ratio of 0.5Within 5 minutes (for 95% of patients) researchgate.net

Age-Related Variability in Reversal Efficacy

Data specifically on the usage of this compound in geriatric and pediatric populations for neuromuscular blockade reversal are noted as being insufficient in some reviews, with discrepancies observed in previous studies. nih.gov However, recent studies offer some renewed information. nih.gov Aging is associated with certain physiological changes that can impact the pharmacokinetics of this compound. dovepress.com While the risk of residual neuromuscular blockade is reduced by this compound reversal, it can still complicate the postoperative course, depending on the patient's age. dovepress.com Changes observed with aging, such as a decrease in the initial volume of distribution, could lead to a greater initial concentration of this compound at the neuromuscular junction in older patients compared to younger patients. dovepress.com However, this effect may be counterbalanced by the prolonged duration of action of neuromuscular blocking agents in the elderly, meaning the risk of residual neuromuscular blockade is not necessarily avoided in this population after receiving acetylcholinesterase inhibitors. dovepress.com

Influence of Blockade Depth on Reversal Outcomes (e.g., Train-of-Four Ratio)

The efficacy of this compound in reversing neuromuscular blockade is significantly influenced by the depth of the blockade at the time of administration. This compound is most effective when there has been some degree of spontaneous recovery. openanesthesia.org Its activity is subject to a ceiling effect, limiting its ability to reverse deep levels of neuromuscular blockade. openanesthesia.org

Studies using train-of-four (TOF) monitoring have helped define the relationship between blockade depth and this compound efficacy. Adequate reversal with this compound is more likely with a greater return of spontaneous strength. openanesthesia.org While this compound can accelerate recovery when administered at more advanced degrees of spontaneous recovery (e.g., a TOF ratio ≥ 0.4), it may not provide prompt and satisfactory antagonism compared to sugammadex, even in shallow blockade. researchgate.netresearchgate.net

Specific TOF ratios have been associated with varying degrees of this compound effectiveness. For instance, it has been suggested that reversal is generally unnecessary when the TOFR is at least 0.9. dovepress.com this compound is recommended for reversal in patients with moderate (1 to 3 twitches), shallow (4 twitches, TOF-ratio < 0.4), and minimal neuromuscular blockade (4 twitches, TOF-ratio ≥ 0.4 to < 0.9). researchgate.net One study found that this compound was effective for reversing shallow atracurium (B1203153) block (TOFR of 0.4) within 10 minutes and effective for TOFR of 0.6–0.9. dovepress.com However, even at a TOF ratio of 0.2, this compound (0.07 mg/kg) could not reliably achieve a TOFR of 0.9 within 10 minutes in all patients. dovepress.com The likelihood of successful reversal with this compound increases as the TOF count increases and the TOF ratio approaches 0.9. openanesthesia.orgdroracle.ai

Efficacy in Myasthenia Gravis Management

This compound is a cornerstone in the symptomatic treatment of myasthenia gravis, a chronic autoimmune neuromuscular disorder characterized by fluctuating muscle weakness. wikipedia.orgpatsnap.commamahealth.com

Augmentation of Muscle Strength in Autoimmune Neuromuscular Disorders

In myasthenia gravis, antibodies impair the function of acetylcholine receptors at the neuromuscular junction, leading to reduced neuromuscular transmission. patsnap.com As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. wikipedia.orgpatsnap.commims.com This increased availability of acetylcholine allows it to more effectively bind to the remaining functional receptors, enhancing neuromuscular transmission and improving muscle strength. patsnap.com

This compound has been recognized for its ability to temporarily improve muscle strength in patients with myasthenia gravis since early investigations. nih.gov It is considered a fast-acting cholinesterase inhibitor that can play a vital role in managing myasthenia gravis symptoms and addressing sudden symptom flare-ups. mamahealth.com Studies have shown that this compound injection can lead to a general improvement of muscle function in patients with myasthenia gravis, including increased strength and endurance of respiratory muscles. ersnet.org For example, in a study of sixteen patients, this compound increased the mean maximal inspiratory mouth pressure (PImax) by 33%, maximal expiratory mouth pressure (PEmax) by 23.5%, and maximal voluntary ventilation (MVV) by 21%. ersnet.org This improvement in respiratory muscle function can lead to amelioration of lung function indices, such as an increase in vital capacity and a decrease in residual volume. ersnet.org

Efficacy in Gastrointestinal Motility Disorders

This compound has also demonstrated efficacy in the management of certain gastrointestinal motility disorders, primarily through its action of increasing acetylcholine levels, which promotes gastrointestinal muscular contractions. researchgate.netnih.govjnmjournal.org

Acetylcholinesterase inhibitors like this compound are known to increase both upper and lower gastrointestinal motility. researchgate.netnih.gov this compound is used in the treatment of acute colonic pseudo-obstruction, a condition characterized by acute dilation of the colon without mechanical obstruction. wikipedia.orgresearchgate.netjnmjournal.org Studies have shown that intravenous this compound can increase colonic motility in healthy individuals and is used in the diagnosis and treatment of this condition. nih.gov

Furthermore, this compound's effects on gastroduodenal motility have been investigated. In patients with suspected gastrointestinal motility disorders, this compound has been shown to increase both antral and intestinal phasic pressure activity. researchgate.netnih.govnih.gov In an open-label study of 28 patients, this compound increased antral and intestinal pressure activity in a significant percentage of patients with reduced postprandial contractile responses. researchgate.netnih.govnih.gov Specifically, it increased pressure activity in 81% of patients with reduced postprandial antral responses and 50% of patients with reduced postprandial intestinal contractile responses to a meal. researchgate.netnih.govnih.gov this compound has also been shown to accelerate gastric emptying of liquids in critically ill patients with delayed gastric emptying, although this was associated with irregular contractility. frontiersin.org The prokinetic properties of this compound stem from its ability to increase acetylcholine concentration in the synaptic cleft, thereby improving neurotransmission in the myenteric plexus and at the neuromuscular junction within the gastrointestinal tract. researchgate.net

Resolution of Acute Colonic Pseudo-obstruction (Ogilvie Syndrome)

Acute colonic pseudo-obstruction (ACPO), also known as Ogilvie syndrome, is characterized by massive dilation of the colon in the absence of mechanical obstruction. nih.govbioline.org.br This condition can lead to severe complications, including ischemic necrosis and colonic perforation, with significant mortality rates if left untreated. nih.govdrugbank.com The pathophysiology of ACPO is thought to involve an imbalance in autonomic regulation of colonic function, potentially due to excessive sympathetic stimulation or decreased parasympathetic response. nih.govrjppd.org

This compound has emerged as a key pharmacological intervention for ACPO. Its mechanism of action in this context is believed to be the enhancement of excitatory parasympathetic activity in the colon by increasing acetylcholine availability. nih.govdrugbank.com Studies have demonstrated the effectiveness of this compound in achieving rapid colonic decompression in patients who have not responded to conservative management. bioline.org.brdarmzentrum-bern.ch

A meta-analysis of four studies involving 127 patients with ACPO investigated the effectiveness of this compound. This analysis revealed a significantly higher rate of resolution of ACPO with a single dose of this compound (89.2%) compared to placebo (14.8%). nih.govdarmzentrum-bern.ch The number needed to treat (NNT) with this compound for resolution was reported as 1. nih.govdarmzentrum-bern.ch

Comparative studies have also examined different administration approaches for this compound in ACPO. One retrospective study compared bolus versus continuous infusion of this compound, finding that continuous infusion was associated with a greater reduction in bowel diameter (73% vs. 40%). emcrit.org While the continuous infusion had a higher rate of bradycardia, there was no difference in the need for atropine (B194438) administration between the groups. emcrit.org Prompt administration of intravenous this compound is generally considered an effective approach for ACPO. emcrit.org

Investigational Clinical Applications and Research Pipelines

Beyond its established uses, this compound is being investigated for its potential therapeutic value in several other clinical areas, leveraging its cholinergic effects.

Investigational Clinical Applications and Research Pipelines

Management of Intra-abdominal Hypertension in Acute Pancreatitis

Intra-abdominal hypertension (IAH), defined as a persistent increase in intra-abdominal pressure (IAP) ≥ 12 mmHg, is a significant complication in acute pancreatitis (AP) and is associated with worse outcomes. mdpi.commdpi.comnih.gov IAH can contribute to organ dysfunction and increased mortality in severe AP. mdpi.commdpi.com

This compound has been investigated as a prokinetic agent to address IAH in patients with AP, particularly in those with gut dysfunction. mdpi.comfrontiersin.org By enhancing intestinal peristalsis, this compound can promote the passage of flatus and defecation, potentially helping to reduce IAP. frontiersin.org

A single-center randomized trial compared intramuscular this compound plus conventional treatment to conventional treatment alone in AP patients with persistent IAH. mdpi.commdpi.comnih.gov The study found that the rate of decrease in IAP was significantly faster in the this compound group compared to the conventional group at 24 hours. nih.govnih.gov This effect was more pronounced in patients with higher baseline IAP. nih.gov Additionally, stool volume was consistently higher in the this compound group during the observational period. nih.govnih.gov These findings suggest that this compound can reduce IAP and promote defecation in AP patients with IAH, warranting further investigation in larger trials. nih.gov

Prevention of Post-dural Puncture Headache

Post-dural puncture headache (PDPH) is a common complication following spinal anesthesia or lumbar puncture, often attributed to decreased cerebrospinal fluid (CSF) pressure leading to meningeal traction and cerebral vasodilation. nih.govoup.com

Research has explored the potential of this compound, often in combination with atropine, for the prevention and treatment of PDPH. nih.govoup.comfranu.edu While the exact mechanism is not fully understood, it is hypothesized that this compound's central effects, potentially influencing CSF secretion and cerebral vascular tone, may play a role. oup.comveeva.com

A randomized, controlled, double-blind clinical trial evaluated the preventive effects of intravenous this compound plus atropine administered after dural puncture in patients undergoing lower limb orthopedic surgeries. nih.govnih.gov The study found that the combination of this compound and atropine may be effective in reducing the incidence and severity of PDPH. nih.govnih.gov Specifically, a lower number of patients in the study group experienced a headache with a PDPH profile compared to the control group. nih.govnih.gov

Adjunctive Role in Perioperative Analgesia

The potential of this compound as an adjunct analgesic agent in the perioperative period has been investigated through various routes of administration, including intrathecal, epidural, caudal, and intra-articular. nih.govresearchgate.netcambridge.orgresearchgate.net this compound is thought to exert analgesic effects by increasing the concentration of endogenous acetylcholine in spinal cord synapses, thereby modulating pain transmission. cambridge.orgnih.gov

Studies have explored the addition of this compound to local anesthetics for regional anesthesia techniques such as brachial plexus block and spermatic cord block. nih.govresearchgate.netnepjol.info While some studies on brachial plexus block showed conflicting results regarding the effectiveness of adding this compound to local anesthetics, a study on ultrasound-guided spermatic cord block for testicular sperm extraction surgery indicated that combining this compound with levobupivacaine (B138063) prolonged postoperative analgesia and reduced the need for rescue analgesics. nih.govresearchgate.netnepjol.info

Intrathecal administration of this compound has shown some analgesic effects in the postoperative period and during labor, but its clinical usefulness via this route has been limited by a high incidence of side effects, particularly nausea and vomiting. nih.govresearchgate.net Epidural administration appears more promising, with studies suggesting improved postoperative analgesia without a significant increase in adverse events, although further research is warranted. nih.gov Intra-articular administration of this compound has also demonstrated useful analgesic effects in the postoperative period in some studies. nih.gov

Interactive Data Table: Effectiveness of this compound in ACPO Resolution

Study TypeNumber of PatientsTreatment Group (n)Control Group (n)Resolution with this compound (%)Resolution with Control (%)NNT
Meta-analysis127656289.214.81

Data derived from a meta-analysis of four studies on this compound for ACPO. nih.govdarmzentrum-bern.ch

Adverse Effects and Safety Mechanisms Research

Mechanisms of Cholinergic Overstimulation

Neostigmine, an acetylcholinesterase inhibitor, functions by increasing the concentration of acetylcholine (B1216132) at the synaptic cleft. This heightened presence of acetylcholine leads to the overstimulation of both muscarinic and nicotinic receptors, resulting in a range of adverse effects. nih.govdrugbank.com

The overstimulation of muscarinic receptors by this compound can manifest in various organ systems, leading to a cascade of physiological responses.

This compound's impact on the cardiovascular system is a significant area of research. The primary effect is often a decrease in heart rate, or bradycardia. nih.govnih.gov In some instances, this can be severe, with reports of heart rates dropping significantly. worldwidejournals.com Hypotension, or low blood pressure, is another documented cardiovascular adverse effect. ijss-sn.comdroracle.ai Furthermore, this compound administration has been associated with various cardiac dysrhythmias, including atrio-ventricular (AV) block and, in rare cases, cardiac arrest. ijss-sn.comresearchgate.netnih.govresearchgate.net Research indicates that patients with pre-existing coronary artery disease or conduction defects may be at a higher risk for these dysrhythmias. nih.gov

Table 1: Overview of this compound-Induced Cardiovascular Manifestations

ManifestationDescriptionKey Research Findings
Bradycardia A decrease in heart rate below the normal range.This compound can produce a dose-dependent decrease in heart rate. researchgate.net Case reports have documented severe bradycardia with heart rates dropping to as low as 20-30 beats per minute. worldwidejournals.com
Hypotension Abnormally low blood pressure.Hypotension is a known adverse effect, particularly with intravenous use. ijss-sn.comfrontiersin.org
Dysrhythmia An abnormal heart rhythm.Associated with a higher incidence of dysrhythmia compared to other cholinesterase inhibitors like pyridostigmine. nih.gov Case reports include instances of ventricular tachycardia and atrio-ventricular block. ijss-sn.comnih.gov

The gastrointestinal tract is highly susceptible to the effects of this compound. The drug is known to increase gastrointestinal motility by enhancing the availability of acetylcholine. nih.govnih.gov This can lead to increased peristalsis, abdominal cramping, and in some cases, diarrhea. droracle.ai Hypersalivation, or excessive salivation, is another common muscarinic effect. nih.govekb.eg

The relationship between this compound and postoperative nausea and vomiting (PONV) has been a subject of considerable research, with some conflicting findings. While some studies suggest that this compound, particularly at higher doses, can increase the incidence of PONV, other meta-analyses have found insufficient evidence to definitively conclude that it increases the risk when co-administered with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915). nih.govmdpi.com A study comparing this compound with sugammadex (B611050) found a lower incidence of PONV in the sugammadex group in the early postoperative period. frontiersin.org

Table 2: Research Findings on this compound and Postoperative Nausea and Vomiting (PONV)

Study TypeKey Findings
Meta-analysisInsufficient evidence to conclude that this compound increases the risk of PONV when combined with atropine or glycopyrrolate. nih.govresearchgate.net
Propensity Matched StudyPatients receiving sugammadex or pyridostigmine had a lower incidence of PONV compared to those who received this compound. mdpi.com
Randomized Controlled TrialThe incidence of PONV was significantly lower in patients who received sugammadex compared to a this compound-atropine mixture at 6 hours post-reversal. frontiersin.org

This compound's muscarinic effects extend to the respiratory system, where it can cause bronchoconstriction, a narrowing of the airways. nih.govresearchgate.net This effect is due to the stimulation of muscarinic receptors in the bronchial smooth muscles. researchgate.net Additionally, this compound can lead to an increase in tracheobronchial secretions. droracle.ai These effects can be particularly concerning in patients with pre-existing respiratory conditions such as asthma. cambridge.org Research has shown that this compound alone can induce significant bronchoconstriction, an effect that can be counteracted by the co-administration of an anticholinergic agent like glycopyrrolate. nih.gov

At higher concentrations, the accumulation of acetylcholine caused by this compound can lead to overstimulation of nicotinic receptors at the neuromuscular junction. This can paradoxically result in muscle weakness. droracle.ainih.gov This phenomenon is attributed to the desensitization of nicotinic receptors following prolonged exposure to high levels of acetylcholine. droracle.ainih.gov Muscle fasciculations, which are small, involuntary muscle twitches, can also occur. sci-hub.se Studies in healthy volunteers have demonstrated that this compound administration can lead to a reduction in grip strength. droracle.ai An overdose of this compound can lead to a cholinergic crisis, characterized by significant muscle weakness which can involve the respiratory muscles. drugbank.com

Muscarinic Receptor-Mediated Effects

Postoperative Complication Research

Research into the postoperative complications associated with this compound has focused on its impact on respiratory function and the incidence of nausea and vomiting. Several studies have compared the outcomes of this compound with the newer neuromuscular blockade reversal agent, sugammadex.

Regarding postoperative nausea and vomiting, as previously mentioned, the evidence is mixed. While some studies have not found a significant increase in PONV with this compound when used with an anticholinergic, nih.gov others have shown a lower incidence with sugammadex. frontiersin.orgmdpi.com

Residual Neuromuscular Blockade and Respiratory Impairment

Research into the effects of this compound on postoperative respiratory outcomes has yielded varied and sometimes conflicting results. The primary concern revolves around whether its use to reverse neuromuscular blockade fully restores respiratory muscle function or potentially contributes to residual weakness and subsequent complications.

Several studies suggest an association between the use of neuromuscular blocking agents (NMBAs) and an increased risk of postoperative pulmonary complications (PPCs). nih.gov However, the role of this compound in mitigating this risk is a subject of debate. Some retrospective studies have found that the administration of this compound was associated with a lower frequency of PPCs. nih.gov One multicenter study indicated that not administering this compound was linked to a 70% increase in the odds of respiratory complications. nih.gov

Conversely, other research points to potential negative respiratory effects. A large prospective, propensity score-matched cohort study involving over 18,000 surgical patients found that the use of intermediate-acting NMBAs was associated with an increased risk of postoperative oxygen desaturation and reintubation requiring unplanned ICU admission. scienceopen.com In this study, the administration of this compound for reversal was associated with an even higher risk for these adverse respiratory outcomes. scienceopen.com Further research has shown that even after the train-of-four ratio (TOFR), a measure of neuromuscular function, returns to ≥0.90, intercostal muscle activity can remain reduced in patients who received this compound for reversal. nih.gov Unwarranted use of this compound has been associated with increased rates of atelectasis. researchgate.net Studies have also demonstrated that this compound can impair the function of upper airway muscles, such as the genioglossus, which is crucial for maintaining airway patency. scienceopen.comresearchgate.net

Table 1: Selected Research Findings on this compound and Postoperative Respiratory Outcomes

Study FocusKey FindingsReference
Association between this compound and PPCsNot administering this compound was associated with a 70% increase in the odds of respiratory complications in a multicenter retrospective study. nih.gov
Effect of this compound on Respiratory ComplicationsIn a propensity-matched cohort, this compound reversal was associated with an increased risk of postoperative desaturation (OR 1.32) and reintubation (OR 1.76). scienceopen.com
Respiratory Muscle Activity Post-ReversalPatients reversed with this compound had lower intercostal muscle EMG activity compared to those with shallow blockade and no reversal, even after TOFR reached ≥90%. nih.gov
Upper Airway Muscle FunctionThis compound administration can increase upper airway collapsibility by decreasing genioglossus muscle activity in response to negative pharyngeal pressure. scienceopen.comresearchgate.net

Postoperative Nausea and Vomiting (PONV) Studies

The role of this compound in causing postoperative nausea and vomiting (PONV) has been a topic of considerable research and debate. nih.gov Early theories and some studies suggested that this compound could increase the risk of PONV, potentially by increasing gastrointestinal motility and provoking gastric spasms. frontiersin.org One study noted that a this compound dose of 2.5 mg or more was associated with an increased risk for PONV. frontiersin.org

Comparative studies with other reversal agents, such as sugammadex, have also been conducted. While some individual studies show a lower incidence of PONV with sugammadex, a broader review of multiple trials did not find a statistically significant or clinically relevant difference in PONV rates between this compound and sugammadex. uthsc.edu

Table 2: Meta-Analysis Findings on this compound and PONV

Outcome (0-24h Postoperative)Relative Risk (RR)95% Confidence Interval (CI)P-valueConclusion
Vomiting0.910.70 - 1.180.48Not statistically significant nih.govresearchgate.net
Nausea1.240.98 - 1.590.08Not statistically significant nih.govresearchgate.net

Allergic and Hypersensitivity Reactions

While generally well-tolerated, there are documented instances of allergic and hypersensitivity reactions to this compound, including anaphylaxis. nih.govresearchgate.net These reactions are considered rare. researchgate.net Case reports in medical literature describe patients developing symptoms shortly after the administration of this compound for the reversal of anesthesia. researchgate.netnih.gov

Reported manifestations of these reactions include cutaneous symptoms such as red flare on the face and chest, generalized rash, and periorbital edema. researchgate.netnih.gov Respiratory symptoms like bronchospasm and wheezing have also been observed. researchgate.netnih.gov In some reported cases, these symptoms were accompanied by hemodynamic instability. researchgate.net The rapid onset of symptoms following this compound administration strongly suggests an anaphylactoid or anaphylactic reaction to the drug. nih.gov Confirmation of this compound as the causative agent in some cases has been achieved through allergy testing, which demonstrated this compound-specific IgE and positive skin prick tests. researchgate.net

Age-Specific Safety Profiles in Research (e.g., pediatric vs. adult)

Research into the safety profile of this compound has considered differences between pediatric and adult populations. This compound is frequently considered the drug of choice for the routine reversal of neuromuscular blocking agents in pediatric patients. nih.gov Pharmacokinetic studies have shown that while distribution volumes are similar across infants, young children, and adults, the elimination half-life of this compound is shorter in children. researchsquare.comnih.gov

The risk of residual neuromuscular blockade may be lower in children than in adults, which has led to questions about the necessity of its routine use in every pediatric case. nih.gov A comprehensive search for randomized controlled trials (RCTs) comparing this compound to a placebo for preventing residual blockade in children found no studies that met the inclusion criteria, indicating a lack of high-level evidence to either support or refute its routine use. nih.gov

A retrospective cohort study was conducted to evaluate the safety and effectiveness of routine this compound use in pediatric patients recovering from general anesthesia. researchsquare.com The study compared outcomes between pediatric patients who received this compound and those who did not. The results showed no statistically significant differences in several key safety metrics, including in-hospital mortality, the incidence of hypoxemia after extubation, length of hospital stay, or lowest pulse oxygen saturation. researchsquare.com Subgroup analysis also found no significant associations between these outcomes and the age of the patients or the specific dose of this compound used. researchsquare.com There are also specific case reports of anaphylactoid reactions to this compound in pediatric patients. nih.gov

Pharmacokinetic and Pharmacodynamic Research

Systemic Disposition Research

Systemic disposition research investigates how a compound is handled by the body following administration. For neostigmine, this includes examining its absorption characteristics, how it distributes throughout tissues, its binding to proteins, and its permeability across key biological membranes like the blood-brain barrier.

Studies on the absorption of this compound have highlighted significant differences based on the route of administration. This compound bromide is characterized by poor absorption from the gastrointestinal tract following oral administration. drugbank.comrxlist.comdrugs.comsante.frfrontiersin.orgnih.govmims.com The extent of oral absorption has been estimated to be quite low, approximately 1% to 2% of an ingested dose in studies involving fasting myasthenic patients. rxlist.comdrugs.com This poor oral bioavailability necessitates the use of larger doses orally compared to parenteral administration to achieve comparable effects. rxlist.comnih.gov In contrast, intravenous administration of this compound ensures complete bioavailability. nih.gov

Following administration, this compound distributes into various tissues. Research indicates that this compound exhibits a degree of protein binding, primarily to human serum albumin. The reported range for protein binding is between 15% and 25%. drugbank.comrxlist.comdrugs.comsante.frmims.comnih.govfda.govfresenius-kabi.usamericanregent.comglobalrph.com The volume of distribution (Vd) observed after intravenous injection of this compound is reported to be between 0.12 and 1.4 L/kg. mims.comnih.govfda.govamericanregent.comglobalrph.com

A significant characteristic of this compound's disposition is its limited ability to cross the blood-brain barrier (BBB). Studies consistently show that this compound does not readily penetrate the central nervous system (CNS). drugbank.comfrontiersin.orgnih.govresearchgate.netmhmedical.comwikipedia.org This impermeability is attributed to its structural properties, specifically its quaternary ammonium (B1175870) group, which makes it an ionized and water-soluble compound. nih.govresearchgate.netwikipedia.org The minimal penetration of the BBB is a key factor in this compound's targeted activity primarily at peripheral cholinergic sites, such as the neuromuscular junction, and its limited central effects. drugbank.comnih.govresearchgate.netmhmedical.comwikipedia.org However, some research suggests that conditions leading to increased BBB permeability, such as anesthesia, surgery, inflammation, or trauma, could potentially allow peripheral this compound to enter the CNS. frontiersin.orgresearchgate.net

Biotransformation and Elimination Research

The body metabolizes and eliminates this compound through several pathways. Research has identified hydrolysis by cholinesterases and metabolism by hepatic microsomal enzymes as the primary routes of biotransformation, with subsequent elimination occurring mainly via the kidneys.

This compound undergoes hydrolysis, partly mediated by cholinesterases. drugbank.comrxlist.comdrugs.comsante.frmims.comnih.govlibretexts.orgnih.gov This enzymatic breakdown contributes to its metabolism. Studies have shown that incubation of this compound with normal human plasma in vitro results in the formation of quaternary nitrogen compounds, including m-hydroxyphenyltrimethylammonium, a process prevented by inhibiting plasma cholinesterase activity. nih.gov This hydrolysis by cholinesterase is a notable pathway in its biotransformation.

In addition to hydrolysis by cholinesterases, this compound is also metabolized by microsomal enzymes located in the liver. drugbank.comrxlist.comdrugs.comsante.frmims.comnih.govfda.govfresenius-kabi.usamericanregent.comglobalrph.comwikipedia.orgfda.gov This hepatic metabolism is a significant route for this compound's biotransformation. While the pharmacokinetics of this compound in individuals with hepatic impairment have not been extensively studied, caution is advised as impaired hepatic function could potentially lead to increased this compound concentrations due to its metabolism by liver enzymes. nih.govfda.govfresenius-kabi.usglobalrph.com The elimination half-life of this compound following intravenous injection is reported to be between 24 and 113 minutes. nih.govfda.govamericanregent.comglobalrph.com

Here is a summary of some pharmacokinetic parameters of this compound:

ParameterValue Range (Intravenous Administration)UnitSource Indices
Protein Binding15 - 25% drugbank.comrxlist.comdrugs.comsante.frmims.comnih.govfda.govfresenius-kabi.usamericanregent.comglobalrph.com
Volume of Distribution (Vd)0.12 - 1.4L/kg mims.comnih.govfda.govamericanregent.comglobalrph.com
Elimination Half-life24 - 113minutes mims.comnih.govfda.govamericanregent.comglobalrph.com

Drug Interaction Research

Interactions with Neuromuscular Blocking Agents

Neostigmine's most clinically significant drug interactions involve neuromuscular blocking agents, where it is primarily used to reverse the effects of non-depolarizing agents.

Non-depolarizing Neuromuscular Blocking Agents (e.g., rocuronium (B1662866), vecuronium (B1682833), pancuronium, tubocurarine, gallamine)

This compound effectively antagonizes the effects of non-depolarizing neuromuscular blocking agents. These agents, such as rocuronium, vecuronium, pancuronium, tubocurarine, and gallamine, work by competitively blocking the binding of acetylcholine (B1216132) to nicotinic receptors at the neuromuscular junction, preventing muscle contraction. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comwikidoc.orgnih.govnih.govnih.govnih.govmims.comnih.govuni.lunih.govguidetoimmunopharmacology.org By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft. probes-drugs.org This increased acetylcholine then outcompetes the non-depolarizing blocking agent for receptor binding sites, leading to the restoration of neuromuscular transmission and muscle function. cambridge.org

Research has investigated the efficacy of this compound in reversing varying depths of neuromuscular blockade induced by these agents. Studies have shown that this compound can shorten recovery time from vecuronium- or rocuronium-induced blockade, even when administered at different levels of spontaneous recovery. cambridge.org However, this compound's ability to antagonize very deep levels of neuromuscular blockade may be limited due to a "ceiling effect" related to complete acetylcholinesterase inhibition. openanesthesia.org

Depolarizing Neuromuscular Blocking Agents (e.g., succinylcholine)

The interaction between this compound and depolarizing neuromuscular blocking agents like succinylcholine (B1214915) is distinctly different and generally contraindicative during the initial phase (Phase I block) of succinylcholine action. nih.gov Succinylcholine works by mimicking acetylcholine and causing prolonged depolarization of the motor end-plate, leading to muscle paralysis. wikipedia.orgwikidata.orgfishersci.canih.govnih.gov Administering this compound during Phase I block can exacerbate the paralysis because this compound further increases acetylcholine levels, intensifying the depolarization and potentially prolonging the block. nih.gov

However, succinylcholine can sometimes induce a desensitizing block (Phase II block) with prolonged exposure, which shares some characteristics with non-depolarizing block. In cases of established Phase II block, this compound may partially antagonize the neuromuscular effects by increasing acetylcholine concentration, similar to its effect on non-depolarizing agents. nih.govresearchgate.net Research indicates that this compound can accelerate recovery from Phase II succinylcholine block. nih.gov The effect of this compound on succinylcholine block can also be influenced by factors such as the presence of atypical plasma cholinesterase, which is involved in succinylcholine metabolism. researchgate.net

Interactions with Anticholinergic Agents (e.g., atropine (B194438), glycopyrrolate)

This compound is frequently administered concurrently with anticholinergic agents such as atropine or glycopyrrolate (B1671915). wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.comuni.lufishersci.cafishersci.caguidetopharmacology.org This co-administration is a deliberate strategy to manage the unwanted muscarinic side effects of this compound.

Mitigation of Muscarinic Side Effects

This compound, by increasing acetylcholine levels, stimulates both nicotinic and muscarinic acetylcholine receptors. While the stimulation of nicotinic receptors at the neuromuscular junction is the desired effect for reversing muscle paralysis, the stimulation of muscarinic receptors in other parts of the body can lead to a range of side effects. These muscarinic effects include bradycardia, increased salivation, increased bronchial secretions, and increased gastrointestinal motility. Anticholinergic agents like atropine and glycopyrrolate are muscarinic receptor antagonists. wikipedia.orgguidetopharmacology.orgwikipedia.orgguidetopharmacology.org By blocking the action of acetylcholine at muscarinic receptors, they effectively mitigate these undesirable side effects without significantly affecting this compound's action at the neuromuscular junction (nicotinic receptors).

Pharmacological Counteractions

The co-administration represents a pharmacological counteraction where the anticholinergic agent is used to counteract the parasympathomimetic effects of this compound mediated through muscarinic receptors. Glycopyrrolate is often preferred over atropine due to its quaternary ammonium (B1175870) structure, which limits its ability to cross the blood-brain barrier, resulting in fewer central nervous system side effects compared to atropine. wikipedia.org

Interactions with Other Drug Classes

Beyond neuromuscular blocking agents and anticholinergics, this compound may interact with other drug classes. While detailed data tables for all potential interactions were not extensively found within the search results, general categories of interactions can be inferred from the literature on neuromuscular blockade reversal and cholinesterase inhibitors.

Certain antibiotics (such as aminoglycosides, lincosamides, and polypeptide antibiotics), magnesium salts, local anesthetics, certain calcium channel blockers, quinidine, and some beta-blockers can potentiate the effect of neuromuscular blocking agents. mims.commims.com While this isn't a direct interaction with this compound itself, it means that in the presence of these drugs, the degree of neuromuscular block might be deeper or prolonged, potentially requiring careful titration of this compound for reversal. Conversely, chronic use of certain anticonvulsants like phenytoin (B1677684) and carbamazepine (B1668303) can decrease the effect of neuromuscular blocking agents. mims.commims.com

Non-Steroidal Anti-inflammatory Drugs (NSAIDs) and Antinociception

Studies have investigated the interaction between this compound and Non-Steroidal Anti-inflammatory Drugs (NSAIDs) in the context of antinociception. Research using isobolographic analysis in animal models has explored the nature of these interactions. Intraperitoneal or intrathecal administration of both this compound and various NSAIDs has been shown to produce dose-dependent antinociception in algesiometric tests. nih.govnih.gov

Co-administration of fixed ratios of NSAIDs and this compound has demonstrated synergistic or supra-additive interactions for certain combinations when administered intraperitoneally, including ketoprofen, paracetamol, and diclofenac (B195802). nih.govnih.gov However, the same combinations administered intrathecally were found to be only additive. nih.govnih.gov Combinations of meloxicam (B1676189) and this compound, and piroxicam (B610120) and this compound, administered either intraperitoneally or intrathecally, showed additive effects. nih.gov

These findings suggest that the synergistic interaction observed with some NSAIDs and this compound, particularly via the intraperitoneal route, may involve supraspinal antinociception modulation by increased acetylcholine concentration in the synaptic cleft of cholinergic interneurons. nih.govnih.gov

NSAIDAdministration RouteInteraction with this compound (Antinociception)
KetoprofenIntraperitonealSynergistic or Supra-additive
ParacetamolIntraperitonealSynergistic or Supra-additive
DiclofenacIntraperitonealSynergistic or Supra-additive
KetoprofenIntrathecalAdditive
ParacetamolIntrathecalAdditive
DiclofenacIntrathecalAdditive
MeloxicamIntraperitonealAdditive
PiroxicamIntraperitonealAdditive
MeloxicamIntrathecalAdditive
PiroxicamIntrathecalAdditive

Cholinesterase Inhibitors

This compound itself is a cholinesterase inhibitor. frontiersin.orgmhmedical.com Interactions with other cholinesterase inhibitors, such as physostigmine (B191203), pyridostigmine, rivastigmine, galantamine, and huperzine A, can lead to increased cholinergic effects due to their shared mechanism of action. mhmedical.commedscape.com Both this compound and physostigmine are reversible inhibitors of acetylcholinesterase, increasing acetylcholine concentrations. mhmedical.com Physostigmine, being a tertiary amine, can cross the blood-brain barrier, while this compound, a quaternary ammonium compound, does not readily do so. mhmedical.com Research has also shown that this compound and physostigmine can have different direct actions on the acetylcholine receptor-ionophore complex in isolated neurons, with this compound potentially acting on the acetylcholine binding site and physostigmine interacting with the ion channels. nih.gov

The co-administration of this compound with other cholinesterase inhibitors can result in additive effects on cholinergic transmission. medscape.com

Other Cholinergic Agents

This compound's mechanism involves enhancing cholinergic action by inhibiting acetylcholine breakdown. frontiersin.orgpatsnap.com Therefore, concurrent use with other cholinergic agents, such as acetylcholine itself or pilocarpine (B147212), can lead to increased cholinergic effects. mhmedical.comdrugbank.commedscape.com Pilocarpine is a muscarinic cholinergic agonist. nih.gov Studies have explored the combined effects of this compound and pilocarpine, noting that the risk or severity of adverse effects can be increased when they are combined. drugbank.comdrugbank.com Research in animal models has shown that both this compound and pilocarpine attenuated cardiac hypertrophy and reduced TNF alpha levels during pressure overload, suggesting a potential involvement of anti-inflammatory action through enhanced cholinergic function. nih.gov

Drugs Antagonizing this compound Effects

Several classes of drugs can antagonize the effects of this compound, primarily by interfering with neuromuscular transmission or directly counteracting cholinergic stimulation. These include certain antibiotics, antiarrhythmics, and other agents.

Aminoglycosides: Antibiotics such as neomycin, streptomycin, kanamycin, gentamicin, and tobramycin (B1681333) possess neuromuscular blocking activity that can antagonize the effects of this compound. pediatriconcall.comnih.govsahpra.org.zanih.govsante.frdominapharm.com This antagonism is thought to be related to the aminoglycosides' interference with acetylcholine release from the presynaptic terminal, potentially by antagonizing calcium ions. nih.govmsdvetmanual.com While this compound can be somewhat effective in antagonizing the effects of neomycin on certain muscle types, calcium ions are generally more effective in reversing aminoglycoside-induced neuromuscular blockade. nih.govnih.govmsdvetmanual.com

Chlorpromazine: This antipsychotic medication is considered to have an adverse effect on neuromuscular transmission and may antagonize the effects of cholinesterase inhibitors like this compound. drugbank.compediatriconcall.comispub.com

Clindamycin (B1669177): This antibiotic has been reported to have neuromuscular blocking properties and can antagonize the effect of anticholinesterases, including this compound. pediatriconcall.comsahpra.org.zasante.frnih.govmims.comfda.gov.ph Studies in animal models indicate that while this compound antagonizes rocuronium-induced neuromuscular block, it may augment clindamycin-induced block. nih.govnih.gov this compound may only partially antagonize the neuromuscular block induced by a combination of clindamycin and rocuronium. nih.govnih.gov

Lithium: Lithium use can adversely affect neuromuscular transmission and may reduce the effectiveness of this compound treatment. pediatriconcall.comsahpra.org.zaispub.commedscape.com The mechanism may involve a decrease in acetylcholine synthesis and increased breakdown of acetylcholine receptors. ispub.com

Procainamide: This antiarrhythmic agent can antagonize the effects of cholinesterase inhibitors such as this compound in the treatment of myasthenia gravis. pediatriconcall.compdr.netmedscape.com This interaction may be related to procainamide's local anesthetic properties or its interference with neuromuscular transmission. sahpra.org.zapdr.netnih.gov Procainamide has been shown to decrease the effects of this compound by pharmacodynamic antagonism. medscape.commedscape.com

Quinidine: Another antiarrhythmic, quinidine, can antagonize the effects of this compound by interfering with neuromuscular transmission. pediatriconcall.comsahpra.org.zamedscape.comnih.govdrugbank.com Quinidine's anticholinergic effect may also antagonize the vagal-stimulating effect of cholinergic drugs like this compound. nih.gov

DrugMechanism of Antagonism (if specified)Research Finding
AminoglycosidesInterference with presynaptic acetylcholine release, antagonizing calciumAntagonize this compound effects; calcium often more effective for reversal. nih.govnih.govmsdvetmanual.com
ChlorpromazineAdverse effect on neuromuscular transmissionMay antagonize this compound effects. drugbank.compediatriconcall.com
ClindamycinNeuromuscular blocking propertiesAntagonizes this compound effect; may augment clindamycin-induced block. pediatriconcall.comnih.govnih.gov
LithiumMay decrease ACh synthesis and increase ACh receptor breakdownMay reduce this compound effectiveness. pediatriconcall.comsahpra.org.zaispub.com
ProcainamideInterference with neuromuscular transmission, local anesthetic propertiesAntagonizes this compound effects, particularly in myasthenia gravis. medscape.compediatriconcall.comsahpra.org.zapdr.net
QuinidineInterference with neuromuscular transmission, anticholinergic effectsAntagonizes this compound effects. pediatriconcall.comsahpra.org.zanih.govdrugbank.com

Drugs Potentially Worsening Myasthenia Gravis

Certain medications can potentially worsen the symptoms of myasthenia gravis, which could in turn diminish the apparent effect of this compound used for symptomatic treatment. This is often due to these drugs interfering with neuromuscular transmission.

Acetazolamide: This carbonic anhydrase inhibitor has been listed as a drug that may worsen myasthenia gravis. pediatriconcall.com

Ampicillin (B1664943): There have been reports of ampicillin aggravating clinical and experimental myasthenia gravis. pediatriconcall.comispub.commedscape.comnih.govhug.chwikipedia.org

Aspirin: Aspirin is among the drugs that may potentially worsen myasthenia and thus diminish the effect of this compound. pediatriconcall.com

Corticosteroids: While often used in the treatment of myasthenia gravis, corticosteroids may cause a transient worsening of symptoms, particularly at the initiation of therapy. medscape.comhug.chmyasthenia.orgukclinicalpharmacy.org

DrugPotential Effect on Myasthenia GravisImpact on this compound Effectiveness (Indirect)
AcetazolamideMay worsen myasthenia gravisMay diminish this compound effect. pediatriconcall.com
AmpicillinMay aggravate myasthenia gravisMay diminish this compound effect. pediatriconcall.comispub.comhug.ch
AspirinMay worsen myasthenia gravisMay diminish this compound effect. pediatriconcall.com
CorticosteroidsMay cause transient worseningMay diminish this compound effect. hug.chmyasthenia.orgukclinicalpharmacy.org

Beta-Blockers and Cardiovascular Effects

Beta-blockers, commonly used for cardiovascular conditions, can interact with this compound, primarily due to their effects on heart rate and conduction. This compound, by increasing cholinergic activity, can cause bradycardia. drugs.com Concurrent use with beta-blockers can lead to additive bradycardia and potentially hypotension. patsnap.commedscape.compediatriconcall.comsahpra.org.za Several beta-blockers, including propranolol, practolol, oxprenolol, atenolol, sotalol, nadolol, and ophthalmic timolol, have been reported to potentially worsen myasthenic symptoms or produce myasthenia-like symptoms, which could indirectly impact the response to this compound. ispub.commedscape.comwikipedia.orgmyasthenia.org this compound may increase the bradycardic activities of various beta-blockers such as acebutolol, alprenolol, betaxolol, oxprenolol, penbutolol, pindolol, practolol, sotalol, and timolol. drugbank.commedscape.com

Beta-Blocker (Examples)Potential Interaction with this compoundResearch Finding
PropranololAdditive bradycardia, potential worsening of MGMay increase bradycardic activities; potentially worsen MG. drugbank.commedscape.comispub.commedscape.commyasthenia.org
PractololAdditive bradycardia, potential worsening of MGMay increase bradycardic activities; potentially worsen MG. drugbank.comispub.com
OxprenololAdditive bradycardia, potential worsening of MGMay increase bradycardic activities; potentially worsen MG. drugbank.comispub.commedscape.com
AtenololPotential worsening of MGReported to potentially worsen MG. ispub.com
SotalolAdditive bradycardia, potential worsening of MGMay increase bradycardic activities; potentially worsen MG. medscape.comispub.com
NadololPotential worsening of MGReported to potentially worsen MG. ispub.com
Timolol (ophthalmic)Potential worsening of MGReported to potentially worsen MG. ispub.commedscape.com
AcebutololAdditive bradycardiaMay increase bradycardic activities. drugbank.com
AlprenololAdditive bradycardiaMay increase bradycardic activities. drugbank.com
BetaxololAdditive bradycardiaMay increase bradycardic activities. drugbank.com
PenbutololAdditive bradycardiaMay increase bradycardic activities. drugbank.com
PindololAdditive bradycardiaMay increase bradycardic activities. drugbank.com

Synthetic Methodologies and Analogues Research

Chemical Synthesis Pathways and Strategies

Traditional and modern synthetic strategies are employed for the synthesis of neostigmine. A common pathway involves the reaction of 3-dimethylaminophenol (B24353) with N-dimethylcarbamoyl chloride, followed by alkylation using dimethyl sulfate (B86663) to form this compound methylsulfate (B1228091) wikipedia.orgrsc.org. Another described method involves reacting 3-dimethylaminophenol with chloroacetyl chloride, then with trimethylamine (B31210) to form a quaternary ammonium (B1175870) salt, which is subsequently reacted with carbamate (B1207046) remixeducation.in.

Alternative methods for producing this compound methyl sulfate or iodide involve reacting 3-dimethylaminophenol with potassium hydroxide (B78521) and acylating the resulting potassium dimethylaminophenolate with dimethylcarbamoyl acid chloride, followed by alkylation google.com. Another approach utilizes sodium 3-dimethylaminophenolate, reacting it with dimethylcarbamoyl acid chloride and subsequently with an alkylating agent google.com.

The choice of starting materials and reaction conditions significantly impacts the yield and purity of this compound. For instance, one method highlights the use of 3-dimethylaminophenol and dimethylcarbamoyl acid chloride google.com. The reaction conditions, including the presence or absence of a solvent, temperature, and reaction time, are critical google.com. The use of a 2.0-2.5 molar excess of metallic sodium and a 1.5 molar excess of dimethylcarbamoyl acid chloride has been explored to enhance the conversion of 3-dimethylaminophenol google.com. Different synthetic routes can be evaluated based on factors such as yield, selectivity, and environmental impact researchgate.net.

Continuous flow synthesis has emerged as a promising alternative to traditional batch processing for pharmaceutical manufacturing, offering advantages in terms of efficiency, safety, and scalability polimi.itbeilstein-journals.org. The development of a continuous flow synthesis for this compound methylsulfate has been reported mit.eduresearchgate.netmit.edunih.govbgu.ac.il. This approach starts from 3-dimethylaminophenol and can provide a significant throughput, such as approximately 46.8 g/day of crude this compound methyl sulfate mit.eduresearchgate.netmit.edu. Continuous flow systems can incorporate in-line units for processes like evaporation mit.eduresearchgate.netmit.edu. Research in this area includes the development of reconfigurable flow platforms for on-demand pharmaceutical manufacturing, capable of synthesizing compounds like this compound methylsulfate nih.govbgu.ac.il.

Optimization efforts in this compound synthesis focus on maximizing yield, enhancing selectivity, and increasing throughput. Continuous flow synthesis offers potential for optimization due to better control over reaction parameters like mixing and temperature polimi.it. Throughput of up to 3.1 grams per hour has been achieved under certain continuous flow conditions mit.edu. Optimization strategies can involve evaluating different synthetic routes and reaction conditions researchgate.net. Computer-aided synthesis planning methods, incorporating machine learning and optimization algorithms, can be used to identify synthetic routes that minimize the number of chemicals required and maximize the perceived feasibility of the pathways rsc.org. This can lead to a reduction in the total number of chemicals used in the synthesis process rsc.org.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in pharmaceutical synthesis is crucial for reducing environmental impact and promoting sustainability oatext.com. While specific details on the application of all twelve principles of green chemistry directly to this compound synthesis are not extensively detailed in the provided snippets, the development of more efficient synthetic routes, such as continuous flow processes, aligns with green chemistry by potentially reducing waste and improving energy efficiency polimi.itoatext.com. Minimizing the number of chemicals needed for synthesis, as explored through optimization studies, also contributes to greener practices rsc.org.

Development and Characterization of this compound Analogues (if relevant research exists)

Research on this compound analogues exists, primarily driven by the desire to understand the relationship between structure and activity and potentially develop compounds with improved properties, such as longer duration of action or altered pharmacokinetic profiles nih.govnih.gov. Studies have described the synthesis and characterization of positional isomers and analogues of this compound methylsulfate researchgate.net. These include the ortho-isomer, a diethyl analogue, and an ethylmethyl analogue researchgate.net. These analogues can arise as process-related impurities during synthesis researchgate.net.

The synthesis of the diethyl analogue of this compound and its preliminary pharmacological evaluation have been reported nih.gov. This analogue was also investigated for its use as an internal standard in analytical methods for this compound nih.gov. Another study focused on the synthesis of N-monophenylcarbamate analogues of this compound methyl sulfate to explore the possibility of producing long-acting peripheral acetylcholinesterase inhibitors nih.gov. However, these specific phenylcarbamate analogues showed only marginal activity nih.gov.

Furthermore, inspired by the molecular structure of this compound, fluorescent probes utilizing the N,N-dimethyl carbamate group as a recognition element have been designed and synthesized for the detection of acetylcholinesterase activity arabjchem.org. Novel Schiff base derivatives have also been synthesized and tested for their inhibitory activities against acetylcholinesterase, with some compounds showing potent inhibition compared to this compound researchgate.net.

Advanced Research Methodologies in Neostigmine Studies

In Vitro and Ex Vivo Research Models

In vitro and ex vivo studies are crucial for dissecting the direct molecular and cellular actions of neostigmine in controlled settings, free from the complexities of a whole organism.

A cornerstone of in vitro this compound research is the enzyme activity assay, with the Ellman method being a prominent example for quantifying acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity. researchgate.netmdpi.com This spectrophotometric technique relies on the hydrolysis of a substrate, acetylthiocholine, by AChE, which produces thiocholine. nih.gov Thiocholine then reacts with Ellman's reagent (DTNB), creating a yellow-colored product whose absorbance can be measured to determine the rate of enzyme activity. researchgate.netnih.gov

By introducing this compound into this system, researchers can precisely measure its inhibitory effect on the enzyme. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce enzyme activity by 50%. nih.gov For instance, in vitro studies using the Ellman method have determined the IC50 of this compound for human AChE to be 0.062 ± 0.003 μM and for human BuChE to be 0.373 ± 0.089 μM, demonstrating its potent inhibitory action in a concentration-dependent manner. nih.gov These assays are fundamental in characterizing the potency of cholinesterase inhibitors like this compound. nih.gov

In Vitro Inhibitory Concentration (IC50) of this compound nih.gov
EnzymeIC50 (μM)
Human Acetylcholinesterase (AChE)0.062 ± 0.003
Human Butyrylcholinesterase (BuChE)0.373 ± 0.089

To investigate this compound's effects on neuronal function at the cellular level, researchers employ techniques like cellular electrophysiology. The whole-cell patch-clamp technique is a powerful tool that allows for the recording of ionic currents across the membrane of a single neuron. nih.govfrontiersin.org This method has been used to study the effects of this compound on sympathetic neurons. nih.govfrontiersin.org

In such experiments, a micropipette is sealed to the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior. nih.gov This allows for the precise control of the membrane potential and the measurement of currents flowing through ion channels. nih.govfrontiersin.org When this compound is applied, it inhibits AChE, leading to an accumulation of acetylcholine (B1216132) in the synapse. This, in turn, enhances the activation of nicotinic acetylcholine receptors on the neuron. Studies using this technique have shown that this compound can modulate acetylcholine-induced currents in a dose-dependent manner. nih.gov For example, research on frog sympathetic ganglion cells revealed that this compound competitively inhibited nicotinic acetylcholine-induced inward currents with an IC50 value of 7.0 x 10⁻⁴ M. nih.gov This methodology provides detailed insights into how this compound alters neuronal signaling at the most fundamental level. nih.govrupress.org

In Vivo Animal Models

In vivo animal models are essential for understanding the integrated physiological and pharmacological effects of this compound within a living organism. These models allow for the evaluation of its impact on complex systems.

To assess this compound's effects on neuromuscular function, researchers often use isolated nerve-muscle preparations from animals like mice. nih.gov In these experiments, a nerve, such as the phrenic nerve, is stimulated, and the resulting contraction of the connected muscle, like the diaphragm, is measured. nih.gov Studies have shown that this compound can increase the quantal content of the end-plate potential in a concentration-dependent manner, which contributes to its ability to antagonize neuromuscular blockade. nih.gov Beyond its primary action of inhibiting acetylcholinesterase, research suggests that this compound also has a direct effect on motor nerve endings by blocking delayed rectifier K+ channels, thereby enhancing transmitter release. nih.gov

The pain-relieving, or antinociceptive, properties of this compound are often studied using animal models of pain. nih.govnih.gov The acetic acid writhing test is a common model for visceral pain. nih.govepain.org In this test, an injection of acetic acid into the abdominal cavity of a rodent induces characteristic writhing movements. nih.gov The number of writhes is counted, and a reduction in this number after the administration of a substance indicates an analgesic effect. nih.govresearchgate.net

Studies have demonstrated that this compound can significantly decrease the number of writhes in this model. nih.gov For example, one study found that this compound alone resulted in a 73.00% reduction in analgesia. When combined with other analgesics like diclofenac (B195802) or celecoxib (B62257), the analgesic effect was even more pronounced, with reductions of 77.51% and 79.99%, respectively. nih.gov These findings suggest that this compound has significant antinociceptive effects. nih.govnih.gov

Analgesic Effect of this compound in Acetic Acid Writhing Test nih.gov
TreatmentMean Number of Writhes (± SEM)Percentage of Analgesia (%)
Diclofenac alone21.33 ± 4.030-
Diclofenac + this compound9.833 ± 2.24277.51
Celecoxib alone19.50 ± 2.078-
Celecoxib + this compound8.833 ± 2.15179.99
This compound alone-73.00

Human Clinical Research Methodologies

Human clinical research is the final and most critical step in evaluating the therapeutic utility of this compound. These studies are designed to translate preclinical findings into clinical practice. frontiersin.org

Randomized controlled trials (RCTs) are a common methodology. nih.gov For instance, to investigate the efficacy of this compound in treating gastrointestinal dysmotility in patients with severe acute pancreatitis, a randomized, placebo-controlled, double-blinded trial could be conducted. nih.gov In such a study, patients would be randomly assigned to receive either this compound or a saline placebo. nih.gov The primary outcomes would be measures of gastrointestinal function, such as time to first defecation, with secondary outcomes including mortality, organ failure, and length of hospital stay. nih.gov

In the context of reversing neuromuscular blockade after surgery, clinical trials often compare this compound to a control group. clinicaltrials.govnih.gov A meta-analysis of 14 studies involving over 2,000 patients found that this compound significantly reduced the time to recovery of a train-of-four ratio ≥0.9 and the time to extubation. nih.gov Such studies are crucial for establishing the efficacy and safety of this compound in clinical settings. clinconnect.ioclinicaltrials.gov

Neuromuscular Monitoring Techniques (e.g., Train-of-Four monitoring)

Quantitative neuromuscular monitoring is essential for the precise administration of this compound and for research into its efficacy in reversing neuromuscular blockade. openanesthesia.org The most widely used method is Train-of-Four (TOF) stimulation, which involves delivering four separate electrical stimuli to a peripheral nerve. aneskey.com The response, typically measured at the adductor pollicis muscle, provides critical information on the depth of blockade. openanesthesia.org

Key parameters assessed during TOF monitoring include:

TOF Count (TOFC): The number of visible or palpable twitches in response to the four stimuli. A lower count indicates a deeper level of blockade. openanesthesia.organeskey.com It is recommended to wait for the return of the fourth twitch (TOFC = 4) before administering this compound to ensure more effective and predictable reversal. openanesthesia.org

TOF Ratio (TOFR): The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). aneskey.com A TOFR of ≥ 0.9 is the accepted standard for adequate neuromuscular recovery, indicating a reduced risk of postoperative residual blockade. openanesthesia.orgdepaul.edu

Studies have shown that relying on qualitative (visual or tactile) assessment of TOF fade is unreliable, as clinicians often cannot detect fade once the TOF ratio exceeds 0.4 or 0.5. oup.comanesthesiologypaper.com Quantitative monitoring, using techniques like acceleromyography, is therefore crucial for accurately determining when a TOFR of ≥ 0.9 has been achieved. gehealthcare.com Research comparing this compound reversal with and without quantitative TOF monitoring has demonstrated that its use is superior in preventing residual paralysis in the recovery room. nih.gov

Another technique, Double Burst Stimulation (DBS), has been investigated as a potentially more sensitive method for the clinical detection of residual fade compared to TOF. oup.comanesthesiologypaper.com Research indicates that DBS is more helpful than TOF in detecting residual neuromuscular blockade, with one study showing a mean time difference of 4.6 minutes between achieving a normal response with TOF versus DBS. anesthesiologypaper.com

Monitoring TechniqueKey ParameterDescriptionClinical Significance in this compound Studies
Train-of-Four (TOF)TOF Count (TOFC)Number of muscle twitches (0-4) in response to four successive stimuli.Guides the timing of this compound administration; reversal is more predictable when TOFC is 4. openanesthesia.org
Train-of-Four (TOF)TOF Ratio (TOFR)Ratio of the fourth twitch amplitude to the first (T4/T1).Defines adequate recovery (TOFR ≥ 0.9); used as a primary endpoint in efficacy trials. depaul.edu
Double Burst Stimulation (DBS)Fade DetectionTwo short bursts of tetanic stimulation separated by 750 ms.Considered more sensitive than visual TOF assessment for detecting residual blockade. anesthesiologypaper.com

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are mathematical techniques used to describe the relationship between drug dose, concentration in the body over time (PK), and the resulting effect (PD). These models are crucial for understanding the variability in patient response to this compound and for optimizing its use.

One study investigating the intrathecal administration of this compound utilized NONMEM, a specialized software for population PK/PD analysis, to model its behavior in cerebrospinal fluid (CSF). nih.gov The research found that the pharmacokinetics of intrathecal this compound were best described by a triexponential disposition function, which accounts for the drug's distribution and elimination phases. nih.gov Despite this model, the study noted a very large (100-fold) intersubject variability in CSF concentrations. nih.gov

The pharmacodynamic modeling in this study linked the CSF this compound concentration to the observed analgesic effect. nih.gov An effect-site model was used to correlate the time course of drug concentration with the time course of analgesia, providing insights into the drug's mechanism of action at its target site. nih.gov Interestingly, the variability in the drug concentration required to produce 50% of the maximal effect (EC50) correlated with the variability in CSF concentrations, suggesting a common underlying factor related to the distance from the injection site to the effect site. nih.gov

General Pharmacokinetic Parameters of this compound:

Absorption: Poorly absorbed from the gastrointestinal tract, necessitating parenteral administration for systemic effects. derangedphysiology.com

Distribution: Protein binding to human serum albumin is between 15% and 25%. drugbank.comnih.gov

Metabolism: this compound is hydrolyzed by cholinesterase and is also metabolized by microsomal enzymes in the liver. drugbank.comnih.gov

Elimination: Primarily excreted in the urine, with a half-life of approximately 52 to 70 minutes. derangedphysiology.comdrugbank.com

Isobolographic Analysis for Drug Interactions

Isobolographic analysis is a powerful pharmacological method used to determine the nature of the interaction between two drugs. It graphically represents whether the combined effect of two drugs is additive (the effect is the sum of the individual effects), synergistic (the effect is greater than the sum), or antagonistic (the effect is less than the sum).

This methodology has been applied to this compound to study its interactions with other drugs, particularly analgesics. A key study evaluated the antinociceptive (pain-blocking) interactions between this compound and several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov An isobologram was constructed by plotting the doses of each drug required to produce a 50% effect (ED50) on the x and y axes. The line connecting these two points is the line of additivity. nih.gov If the experimentally determined ED50 of the drug combination falls significantly below this line, the interaction is considered synergistic. nih.govresearchgate.net

The study revealed that the nature of the interaction depended on the specific NSAID and the route of administration. nih.gov

Synergistic (Supra-additive) Interactions: The combinations of this compound with ketoprofen, paracetamol, and diclofenac were found to be synergistic when administered intraperitoneally. nih.gov

Additive Interactions: The same combinations (ketoprofen, paracetamol, diclofenac) resulted in only an additive effect when administered intrathecally. nih.gov Furthermore, combinations of this compound with meloxicam (B1676189) and piroxicam (B610120) were found to be additive regardless of whether they were administered intraperitoneally or intrathecally. nih.gov

Another study used this method to demonstrate a synergistic interaction for a combination of intrathecal this compound and the GABAA receptor agonist muscimol, while the combination with the GABAB agonist baclofen (B1667701) was merely additive. nih.gov These findings are critical for identifying potential drug combinations that could offer enhanced therapeutic effects.

Drug CombinationRoute of AdministrationType of InteractionReference
This compound + KetoprofenIntraperitonealSynergistic nih.gov
This compound + ParacetamolIntraperitonealSynergistic nih.gov
This compound + DiclofenacIntraperitonealSynergistic nih.gov
This compound + KetoprofenIntrathecalAdditive nih.gov
This compound + MeloxicamIntraperitoneal / IntrathecalAdditive nih.gov
This compound + PiroxicamIntraperitoneal / IntrathecalAdditive nih.gov
This compound + MuscimolIntrathecalSynergistic nih.gov
This compound + BaclofenIntrathecalAdditive nih.gov

Randomized Controlled Trials and Meta-Analyses in Comparative Efficacy

Randomized controlled trials (RCTs) represent the gold standard for evaluating the efficacy of medical interventions, and meta-analyses statistically combine the results of multiple RCTs to provide a more robust estimate of the treatment effect. Numerous RCTs and meta-analyses have been conducted to compare the efficacy of this compound, primarily against the newer reversal agent, sugammadex (B611050).

These studies consistently demonstrate that sugammadex reverses neuromuscular blockade more rapidly than this compound. nih.govfrontiersin.orgnih.gov

A meta-analysis found that for reversing moderate blockade (recovery from two twitches on TOF), the mean time to achieve a TOFR > 0.9 was 2.0 minutes with sugammadex compared to 12.9 minutes with this compound. nih.gov

For deep blockade (recovery from a post-tetanic count of 1-5), the time to reversal was 2.9 minutes with sugammadex versus 48.8 minutes with this compound. nih.gov

Another meta-analysis involving 14 studies and 2,109 patients confirmed that this compound effectively shortens recovery times compared to no reversal agent. amegroups.orgnih.gov The results showed that this compound significantly reduced:

Length of stay in the post-anesthesia care unit (PACU) (Mean Difference: -17.73 minutes). amegroups.orgnih.gov

Time to recovery of TOFR ≥0.9 (Mean Difference: -16.60 minutes). amegroups.orgnih.gov

Extubation time (Mean Difference: -16.69 minutes). amegroups.orgnih.gov

Assessment of Neurocognitive Outcomes (e.g., Wechsler Memory Scale, MMSE)

Research into the effects of this compound has extended beyond the neuromuscular junction to include its potential impact on postoperative neurocognitive function. Standardized neuropsychological tests are employed in these studies to objectively measure changes in cognitive domains.

The Mini-Mental State Examination (MMSE) is a widely used tool in this area of research. nih.gov It is a 30-point questionnaire that assesses functions including registration, attention, calculation, recall, language, and ability to follow simple commands. A decline in the MMSE score postoperatively is often used to define postoperative cognitive decline. nih.gov

A randomized trial investigating the effects of this compound on early postoperative cognitive decline in elderly patients used the MMSE as the primary assessment tool. nih.gov The study found that patients receiving this compound had a significantly lower incidence of early postoperative cognitive decline (10-15.7%) compared to the control group. nih.gov A meta-analysis of 10 studies, encompassing over 50,000 participants, also concluded that the incidence of postoperative neurocognitive dysfunction (PND) was significantly lower in the this compound group (Odds Ratio: 0.76). frontiersin.orgresearchgate.net Subgroup analysis suggested that this compound was particularly effective in reducing the incidence of delayed neurocognitive recovery. frontiersin.org

Early research also explored this compound's effects on drug-induced cognitive impairment. One study found that intravenous this compound could reverse memory deficits induced by scopolamine (B1681570) in healthy subjects, an effect comparable to that of physostigmine (B191203), which is known to cross the blood-brain barrier. frontiersin.orgfrontiersin.org While the Wechsler Memory Scale is a standard tool for memory assessment, the available studies on this compound more frequently cite the use of the MMSE.

Future Directions and Research Gaps

Elucidating Novel Therapeutic Potentials and Mechanisms

Emerging research suggests that neostigmine may have therapeutic roles beyond its traditional uses, particularly through its interaction with the cholinergic system and its influence on inflammatory pathways. frontiersin.org

Deeper Understanding of Cholinergic Anti-inflammatory Pathway

The cholinergic anti-inflammatory pathway (CAP) is an endogenous mechanism that modulates immune and inflammatory responses. frontiersin.orgacademicjournals.org Recent evidence indicates that this compound can regulate immune-inflammatory responses by increasing acetylcholine (B1216132) levels, thereby activating the CAP. frontiersin.orgacademicjournals.org This activation can lead to a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov While the link between this compound and the CAP has been hypothesized and explored in animal models, the precise mechanisms, downstream regulatory targets, and transduction pathways involved are not yet fully elucidated. frontiersin.orgacademicjournals.org Further research is needed to understand how peripheral this compound might influence the central nervous system's immune cells and contribute to neuroprotective effects, potentially through a compromised blood-brain barrier. frontiersin.orgresearchgate.net

Further Investigation into Neurocognitive Effects

The potential impact of this compound on perioperative neurocognitive function, such as postoperative neurocognitive dysfunction (PND), has been a subject of increasing interest. frontiersin.orgnih.govanesthesiologydfw.com Some studies suggest that this compound may reduce the incidence of PND, possibly through its effects on the cholinergic system and the CAP. frontiersin.orgresearchgate.netnih.govscilit.com Acetylcholine is crucial for cognitive processes, and increasing its availability could theoretically enhance cognitive function. anesthesiologydfw.com However, findings across studies have been inconsistent, and the relationship appears complex, potentially involving factors like "cholinergic overdrive" at higher doses, altered cerebral hemodynamics, and drug interactions. nih.govanesthesiologydfw.com Limitations in current research include variability in neurocognitive assessment tools, types of surgery, perioperative management, and this compound dosages, contributing to substantial heterogeneity in study results. frontiersin.orgnih.gov Future research needs to address these inconsistencies through high-quality, large-scale randomized controlled trials with standardized diagnostic criteria and assessment methods to clarify this compound's effect on PND and identify at-risk patient populations. nih.govfrontiersin.org

Optimization of Neuromuscular Blockade Reversal Strategies

This compound is commonly used to reverse the effects of non-depolarizing neuromuscular blocking agents (NMBAs) at the end of surgery. wikipedia.orgdovepress.com However, optimizing its use remains crucial to ensure effective reversal and minimize complications. dovepress.com

Precision Reversal and Individualized Approaches

Achieving precision in neuromuscular blockade reversal with this compound is essential. Current literature suggests that an algorithm-based approach to dose selection and timing of administration, guided by quantitative neuromuscular monitoring, can reduce the incidence of postoperative residual curarization (PORC). blinkdc.comcharlotte.edu While this compound is effective for reversing shallow to moderate blockades, its efficacy is limited in profound or deep blockades. dovepress.comnih.gov Further research is needed to refine standardized reversal guidelines, particularly comparing different this compound dosing strategies tailored to neuromuscular monitoring results. mdpi.com Individualized approaches considering patient-specific factors and the depth of blockade are crucial, moving away from a "one size fits all" approach. blinkdc.comcharlotte.edumdpi.com

Minimizing Postoperative Residual Curarization

Postoperative residual curarization (PORC), defined as a train-of-four ratio (TOFR) of less than 0.9, is a significant concern associated with postoperative pulmonary complications. wikipedia.orgresearchgate.netamegroups.org Despite the use of this compound, the incidence of PORC can remain substantial. wikipedia.orgresearchgate.net Optimizing this compound administration, including appropriate dosage based on the depth of blockade and sufficient time for reversal before extubation, is critical to minimize PORC. dovepress.comnih.govafjbs.com Quantitative neuromuscular monitoring is considered the gold standard for assessing the depth of blockade and confirming adequate recovery (TOFR ≥ 0.9) before tracheal extubation. wikipedia.orgamegroups.orgnih.gov Future studies should continue to investigate optimal this compound dosing and timing strategies, especially in the absence of quantitative monitoring, and explore the role of this compound in specific patient populations like geriatric and pediatric patients, where data are currently insufficient. dovepress.comesaic.org

Addressing Heterogeneity and Bias in Clinical Studies

Data Table: Incidence of PND in this compound vs. Control Groups (Meta-analysis)

Analysis TypeNumber of StudiesParticipants (this compound/Control)OR (95% CI)p-valueI² (%)
Initial Meta-analysis11Not specified0.58 (0.35, 0.95)0.0381.95
Sensitivity Analysis1050,8810.76 (0.62, 0.91)0.012.50

Note: Data extracted from a meta-analysis on the effects of this compound on postoperative neurocognitive dysfunction. nih.govscilit.com

Data Table: Heterogeneity in Studies on Postoperative Gastrointestinal Function Recovery

OutcomeNumber of StudiesHeterogeneity p-valueI² (%)Overall Effect p-valueOverall RR (95% CI)
First Passage of Flatus13<0.001900.0071.84 (1.19, 2.86)
First Defecation6<0.00198<0.001-3.75 (-5.25, -2.24)
Effective Rate (Urinary Retention)2073<0.000017.47 (4.10, 13.59)
Residual Urine Volume489<0.00001-55.43 (-80.90, -29.96)

*Note: Data extracted from meta-analyses on the effects of this compound on gastrointestinal function recovery and urinary retention. amegroups.cnamegroups.org SMD (Standardized Mean Difference) or MD (Mean Difference) is used for continuous outcomes like defecation time and residual urine volume, hence the negative values indicating earlier defecation or less residual volume in the this compound group.

Data Table: Risk of Bias Assessment in Studies on Postoperative Urinary Retention

Bias DomainHigh RiskUnclear RiskLow Risk
Selection BiasPresentPresentPresent
Performance BiasPresentPresentPresent
Detection BiasPresentPresentPresent
Attrition BiasPresentPresentPresent
Reporting BiasPresentPresentPresent
Other BiasPresentPresentPresent

Note: Assessment based on a meta-analysis of studies on this compound for postoperative urinary retention, indicating varying levels of bias across included studies. The table reflects the presence of high, unclear, or low risk in some studies within each domain, not a count across all studies. amegroups.org

Development of Advanced Synthetic Routes and Pharmaceutical Formulations

Research into advanced synthetic routes for this compound aims to improve efficiency and sustainability. One area of investigation involves continuous flow synthesis, which has demonstrated the potential for higher throughput compared to traditional batch synthesis. A continuous flow synthesis approach starting from 3-dimethylaminophenol (B24353) has been developed, achieving a throughput of approximately 46.8 g/day of crude this compound methyl sulfate (B86663). mit.edu This method also incorporated a prototype in-line evaporation unit. mit.edu Computer-aided synthesis planning methods, including retrosynthesis, are being explored to identify novel and efficient synthetic routes for pharmaceutical compounds like this compound, potentially reducing the number of chemicals needed and contributing to sustainable chemistry. researchgate.netijciar.com

In terms of pharmaceutical formulations, research is exploring novel drug delivery systems to address challenges such as the low oral absorption of this compound bromide. ijpsr.com Bioadhesive nanoparticles have been investigated as an alternative drug delivery system for this compound bromide, particularly for the treatment of myasthenia gravis via the oral route. ijpsr.comresearchgate.net Studies have focused on formulating nanoparticles using various synthetic and semi-synthetic polymers like Carbopol, HPMC, and ethyl cellulose, prepared by methods such as emulsification solvent evaporation. ijpsr.comresearchgate.net These nanoparticles have been characterized for parameters including particle size, zeta potential, encapsulation efficiency, mucoadhesion, and drug release. ijpsr.comresearchgate.net Research indicates that carbopol-based nanoparticles may offer better performance for this compound bromide delivery compared to HPMC-based formulations. ijpsr.com Mucoadhesive microspheres have also been developed and evaluated for their gastro-retentive capabilities, aiming to reduce dosing frequency and improve patient compliance for myasthenia gravis treatment. pharmainfo.inresearchgate.net These microspheres, prepared using polymers like sodium alginate, Carbopol 934P, and HPMC, have shown good mucoadhesive properties and high drug entrapment efficiency, with sustained drug release observed in in vitro studies. researchgate.net

Comparative Effectiveness Research with Newer Agents (e.g., Sugammadex)

Comparative effectiveness research between this compound and newer neuromuscular blockade reversal agents, such as sugammadex (B611050), is an active area of study. Sugammadex, a modified γ-cyclodextrin, offers a different mechanism of action by encapsulating non-depolarizing neuromuscular blocking agents like rocuronium (B1662866) and vecuronium (B1682833). wikipedia.orgmims.com

Numerous studies and meta-analyses have compared the efficacy and outcomes of sugammadex and this compound, particularly in the context of reversing neuromuscular blockade in surgical settings. A systematic review and meta-analysis in patients with obesity undergoing metabolic and bariatric surgery found that sugammadex resulted in a significantly shorter recovery time to a train-of-four (TOF) ratio of ≥90% compared to this compound. mdpi.com Sugammadex was also associated with a lower risk of postoperative residual curarization (PORC), postoperative nausea and vomiting (PONV), and cardiovascular complications in this patient population. mdpi.com Another meta-analysis focusing on PONV management found that sugammadex was effective in reducing postoperative nausea compared to this compound. researchgate.net

Studies have also investigated the impact of sugammadex versus this compound on perioperative efficiency. A retrospective analysis of a large cohort of surgical patients showed that sugammadex use was associated with shorter operating room times, primarily due to shorter surgical times, and a shorter post-anesthesia care unit (PACU) length of stay compared to this compound. nih.govtandfonline.com The faster and more reliable reversal provided by sugammadex may contribute to improved perioperative workflow. nih.govtandfonline.com

While sugammadex has demonstrated advantages in terms of faster recovery and reduced incidence of PORC, cost-effectiveness remains a significant consideration, and studies have yielded conflicting outcomes depending on the healthcare setting and methodology. mdpi.com

Data comparing sugammadex and this compound in various clinical outcomes are summarized in the table below:

OutcomeSugammadex vs. This compound FindingsSource(s)
Time to TOF ratio ≥ 90%Significantly shorter with sugammadex. mdpi.comscielo.brnih.gov In one study, 1.4 min with sugammadex vs 25.16 min with this compound. nih.gov mdpi.comscielo.brnih.gov
Postoperative Residual Curarization (PORC)Lower risk with sugammadex. mdpi.com mdpi.com
Postoperative Nausea and Vomiting (PONV)Lower risk or reduced incidence with sugammadex in some studies and meta-analyses. mdpi.comresearchgate.net mdpi.comresearchgate.net
Cardiovascular ComplicationsLower risk with sugammadex in specific populations (e.g., obese patients undergoing bariatric surgery). mdpi.com mdpi.com
Operating Room (OR) TimeShorter with sugammadex in some retrospective analyses. nih.govtandfonline.comfrontiersin.org Mean difference of 12.53 minutes shorter with sugammadex in one study. nih.gov nih.govtandfonline.comfrontiersin.org
Post-Anesthesia Care Unit (PACU) Length of StayShorter with sugammadex in some studies. nih.govtandfonline.com Mean difference of 3.8 minutes shorter with sugammadex in one study. nih.gov nih.govtandfonline.com
Postoperative Pulmonary ComplicationsObservational studies and RCTs suggest a 20-30% lower relative odds of postoperative pulmonary complications with sugammadex. youtube.comune.edu youtube.comune.edu
Agitation during RecoverySignificantly lower with sugammadex in one study. researchgate.net researchgate.net
Need for Rescue AntiemeticLower in the sugammadex group in some studies, although not always statistically significant. researchgate.net researchgate.net
Hospital Length of StayMay be decreased with sugammadex in certain patient populations and surgical procedures. une.edu une.edu
Hospitalization CostsSimilar or potentially lower direct costs with sugammadex in some low-risk patients, but can be higher in higher-risk patients. mdpi.commdpi.comfrontiersin.org mdpi.commdpi.comfrontiersin.org

Long-term Outcome Studies in Various Clinical Applications

While the immediate effects of this compound, particularly in neuromuscular blockade reversal, are well-documented, there is a continued need for long-term outcome studies across its various clinical applications. Research is exploring the potential long-term impacts of this compound beyond its traditional uses.

Recent studies suggest that this compound may have roles in modulating the immune-inflammatory response through the cholinergic anti-inflammatory pathway and affecting perioperative neurocognitive function. nih.gov While clinical data show potential in improving perioperative neurocognitive function, heterogeneity in study designs and assessment tools necessitates caution in interpreting results, and further research is needed to confirm these effects. nih.gov Animal models have demonstrated that this compound can trigger immunomodulatory effects in various conditions, including arthritis, pancreatitis, colitis, sepsis, and organ injury or failure. nih.gov The combination of this compound with other agents, such as anisodamine (B1666042), has shown promising anti-inflammatory effects in some animal studies. nih.gov

Identifying risk factors associated with this compound use and their long-term consequences is also crucial. For instance, studies have investigated the association between high-dose this compound administration and the risk of postoperative respiratory complications. termedia.plait-journal.com Research suggests that administering high-dose this compound may be associated with increased odds of postoperative respiratory complications such as reintubation, respiratory insufficiency, hypoxia, and aspiration. termedia.plait-journal.com Further prospective studies are needed to determine if interventions aimed at guiding evidence-based this compound dosing can reduce the incidence of these complications and improve long-term patient outcomes. termedia.plait-journal.com

Q & A

Q. What experimental designs minimize bias when studying this compound’s effects on respiratory muscle function?

  • used surface electromyography (EMG) and repeated-measures ANOVA to compare this compound’s effects on genioglossus vs. diaphragm activity. Placebo-controlled crossover designs with washout periods reduce confounding. Researchers should standardize neuromuscular blockade depth and monitor end-tidal CO₂ to assess ventilation efficacy.

Q. Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., this compound vs. sugammadex efficacy) by analyzing study populations, monitoring methods (qualitative vs. quantitative), and reversal timing .
  • Ethical Considerations : Ensure informed consent for off-label uses (e.g., intrathecal this compound) and adhere to Good Clinical Practice (GCP) guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neostigmine
Reactant of Route 2
Reactant of Route 2
Neostigmine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.